Dibenzylfluorescein
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGKSLPSGPFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-44-0 | |
| Record name | Dibenzylfluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Use of Dibenzylfluorescein as a Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties and applications of dibenzylfluorescein (DBF), a widely used fluorogenic substrate for monitoring the activity of various cytochrome P450 (CYP) enzymes. This document details its fluorescence characteristics, the mechanism of fluorescence generation, and experimental protocols for its use in drug discovery and metabolism studies.
Core Concepts: From Non-Fluorescent to Highly Fluorescent
This compound is a derivative of fluorescein (B123965) that is essentially non-fluorescent. Its utility as a probe lies in its enzymatic conversion to the highly fluorescent molecule, fluorescein. This conversion is catalyzed by several cytochrome P450 isoforms, making DBF a valuable tool for assessing the activity and inhibition of these critical drug-metabolizing enzymes.
The fluorescence signal that is measured in assays utilizing DBF is not from DBF itself, but rather from the enzymatic product, fluorescein. The significant increase in fluorescence intensity upon this conversion provides a high signal-to-noise ratio, enabling sensitive detection of enzyme activity.
Photophysical Data
The key photophysical parameters of this compound and its fluorescent product, fluorescein, are summarized below. It is crucial to note that the relevant fluorescence data for experimental applications are those of fluorescein.
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φf) |
| This compound (DBF) | ~490 nm (absorbance) | Not Applicable | Data not available | Essentially non-fluorescent |
| Fluorescein | ~485 nm[1][2] | ~538 nm[1][2] | ~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH) | ~0.92 (in 0.1 M NaOH) |
Note: The excitation and emission maxima for fluorescein can vary slightly depending on the solvent and pH.
Mechanism of Fluorescence Generation: A Two-Step Process
The conversion of this compound to fluorescein, and thus the generation of a fluorescent signal, is a two-step process involving enzymatic dealkylation followed by hydrolysis.
-
Enzymatic Dealkylation: Cytochrome P450 enzymes, such as CYP3A4, CYP2C8, CYP2C9, and CYP2C19, catalyze the O-dealkylation of one of the benzyl (B1604629) groups of DBF.[1] This reaction produces fluorescein benzyl ether, which is still only weakly fluorescent.
-
Hydrolysis: The fluorescein benzyl ether intermediate is then hydrolyzed to fluorescein. This step can occur spontaneously, but the reaction is often accelerated by the addition of a base, such as sodium hydroxide (B78521) (NaOH), which also serves to stop the enzymatic reaction and maximize the fluorescence of the resulting fluorescein.
The following diagram illustrates this enzymatic and chemical transformation:
Experimental Protocols
The following provides a generalized protocol for a cytochrome P450 inhibition assay using this compound. This protocol should be optimized for specific enzymes, experimental conditions, and plate reader instrumentation.
Materials and Reagents
-
This compound (DBF) stock solution (e.g., in DMSO or DMF)
-
Cytochrome P450 enzyme preparation (e.g., recombinant human CYPs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (potential inhibitors)
-
Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base, or 2 M NaOH)
-
96-well black microplates
Experimental Workflow
The general workflow for a CYP inhibition assay using DBF is depicted below:
Detailed Procedure
-
Prepare Reagents:
-
Prepare a stock solution of DBF in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of test compounds at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
Prepare the P450 enzyme dilution in potassium phosphate buffer to the desired concentration. Keep on ice.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Test compound or vehicle control
-
Diluted CYP enzyme
-
-
Include control wells with no enzyme (background fluorescence) and wells with no inhibitor (100% activity).
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of DBF and the NADPH regenerating system to each well. The final concentration of DBF is typically near its apparent Km value (approximately 0.87-1.9 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Measure Fluorescence:
-
Terminate the reaction by adding the stop solution to each well. If using a stop solution containing NaOH, this will also facilitate the hydrolysis of the intermediate to fluorescein.
-
Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set appropriately for fluorescein (e.g., Ex: 485 nm, Em: 538 nm).
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Conclusion
This compound is a robust and sensitive fluorogenic probe for measuring the activity of key cytochrome P450 isoforms. Understanding that the fluorescence signal originates from the enzymatic product, fluorescein, is fundamental to its proper application. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize assays for drug metabolism and drug-drug interaction studies.
References
Technical Guide: Selective Mono-Dealkylation of Dibenzylfluorescein
Abstract
This technical document provides a comprehensive overview of the dealkylation of dibenzylfluorescein, focusing on the selective removal of a single benzyl (B1604629) group to yield fluorescein (B123965) benzyl ether. This compound (DBF) is widely recognized as a fluorogenic probe for cytochrome P450 (CYP) enzyme activity, where its O-dealkylation is a key metabolic step[1][2][3]. This guide details both the well-documented enzymatic conversion and potential chemical synthesis methodologies for achieving this transformation. It includes a discussion of reaction mechanisms, detailed experimental protocols derived from established debenzylation principles, quantitative data summaries, and workflow visualizations to support research and development activities.
Introduction and Reaction Overview
This compound is a non-fluorescent molecule that serves as a substrate for several CYP isoforms, including CYP3A4, CYP2C9, and CYP2C19[3]. The enzymatic process involves an oxidative O-dealkylation of one of the benzyl ether moieties to produce the intermediate, fluorescein benzyl ether[1]. This intermediate can be subsequently hydrolyzed to the highly fluorescent molecule, fluorescein, often facilitated by the addition of a base such as sodium hydroxide (B78521) (NaOH).
While the primary context of this reaction is in biochemical assays for drug metabolism studies, the selective chemical synthesis of fluorescein benzyl ether from this compound is a relevant challenge in organic synthesis, particularly for the development of tailored fluorescent probes. Achieving mono-debenzylation requires careful selection of reagents and conditions to prevent the non-selective removal of both benzyl groups.
This guide explores common chemical debenzylation strategies that can be adapted for this specific transformation, including Lewis acid-mediated cleavage and catalytic transfer hydrogenolysis.
Reaction Pathway Diagram
The overall transformation from the non-fluorescent substrate to the highly fluorescent final product proceeds in two distinct dealkylation steps.
Caption: Reaction pathway from this compound to Fluorescein.
Methodologies for Selective Mono-Debenzylation
The selective cleavage of a single benzyl ether in the presence of a second is challenging. Success often depends on precise stoichiometric control of reagents or exploiting subtle differences in the reactivity of the two ether linkages.
Lewis Acid-Mediated Debenzylation
Lewis acids are a powerful tool for cleaving benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective, often at low temperatures. For selective mono-debenzylation, using a limited amount of the Lewis acid (e.g., 1.0-1.2 equivalents) is critical. The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack or fragmentation, which generates a benzyl cation. This cation is typically trapped by a scavenger to prevent side reactions.
Key Considerations:
-
Stoichiometry: Precise control of the Lewis acid amount is paramount for selectivity.
-
Temperature: Reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity.
-
Cation Scavenger: The use of a non-nucleophilic scavenger, such as pentamethylbenzene (B147382), is recommended to trap the generated benzyl cation and prevent Friedel-Crafts type alkylation of the electron-rich fluorescein core.
Catalytic Transfer Hydrogenolysis
Catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) is a common method for removing benzyl protecting groups. Instead of using flammable hydrogen gas, a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) or 1,4-cyclohexadiene (B1204751) can be employed in a process called catalytic transfer hydrogenolysis. Achieving mono-debenzylation via this route is difficult due to the catalytic nature of the reaction. However, by carefully monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) and stopping the reaction upon the formation of the desired product, some level of selectivity may be achieved.
Key Considerations:
-
Catalyst Loading: Lower catalyst loading may help slow the reaction.
-
Reaction Monitoring: Frequent monitoring is essential to stop the reaction before significant formation of the fully debenzylated fluorescein occurs.
-
Hydrogen Donor: Ammonium formate is a convenient and effective hydrogen source.
Experimental Protocols
The following protocols are representative procedures based on established chemical methods for debenzylation. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Protocol 3.1: Selective Mono-Debenzylation using Boron Trichloride (BCl₃)
This protocol is adapted from methodologies for the chemoselective debenzylation of aryl benzyl ethers.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add a solution of BCl₃ in DCM (1.0 M, 1.1 eq) dropwise to the cooled reaction mixture over 20-30 minutes.
-
-
Reaction Monitoring:
-
Stir the mixture at -78 °C. Monitor the reaction progress by TLC, checking for the consumption of starting material and the appearance of the new product spot (fluorescein benzyl ether).
-
-
Quenching:
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
-
Workup and Extraction:
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the fluorescein benzyl ether.
-
Protocol 3.2: Mono-Debenzylation via Catalytic Transfer Hydrogenolysis
This protocol is based on methods for the selective debenzylation of dibenzylamines.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (HCOONH₄, 3.0-5.0 eq).
-
-
Catalyst Addition:
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction every 15-30 minutes by TLC. The goal is to stop the reaction when the spot corresponding to fluorescein benzyl ether is maximized and the spot for fluorescein is minimal.
-
-
Workup and Filtration:
-
Upon reaching the desired conversion, immediately filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography to separate the desired mono-debenzylated product from unreacted starting material and the fully debenzylated fluorescein.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the debenzylation methods. Note that yields are highly dependent on reaction scale and optimization.
| Method | Key Reagents | Temperature | Typical Time | Representative Yield (%) | Notes |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, DCM | -78 °C | 1-3 h | 60-75% | Good selectivity can be achieved with careful stoichiometric control. |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, HCOONH₄, Methanol | Room Temp. | 1-4 h | 40-60% | Over-reduction to fluorescein is a significant risk; requires careful monitoring. |
| Enzymatic (CYP-mediated) | CYP Isoform, NADPH | 37 °C | 30-60 min | N/A (Assay) | This is the standard method for activity screening, not preparative synthesis. |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the chemical synthesis and purification of fluorescein benzyl ether.
Caption: General laboratory workflow for chemical debenzylation.
References
Hydrolysis of Dibenzylfluorescein to Fluorescein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylfluorescein (DBF) is a non-fluorescent derivative of fluorescein (B123965) widely utilized as a fluorogenic substrate in biochemical assays, particularly for measuring the activity of cytochrome P450 (CYP) enzymes.[1][2][3] The conversion of this compound to the highly fluorescent molecule, fluorescein, forms the basis of these assays. This technical guide provides an in-depth overview of the hydrolysis of this compound to fluorescein, covering the underlying chemical principles, experimental protocols, and quantitative data.
This compound possesses two benzyl (B1604629) groups that render the fluorescein core non-fluorescent. The hydrolysis process involves the cleavage of both a benzyl ether and a benzyl ester linkage to yield the fluorescein dianion, which exhibits strong fluorescence. This transformation can be achieved through a combination of enzymatic and chemical methods or through purely chemical debenzylation strategies.
Chemical Transformation
The overall chemical transformation from this compound to fluorescein involves the removal of two benzyl groups.
Two-Step Enzymatic Debenzylation and Chemical Hydrolysis
In the context of its use as a CYP450 substrate, the conversion of this compound to fluorescein is a two-step process. The first step is an enzymatic O-dealkylation, and the second is a base-catalyzed chemical hydrolysis.
-
Enzymatic O-Dealkylation: Cytochrome P450 enzymes catalyze the cleavage of the benzyl ether linkage of this compound, producing a fluorescein benzyl ester intermediate.[4][5] This reaction is dependent on the specific CYP isoform and the presence of cofactors like NADPH.
-
Base-Catalyzed Hydrolysis: The resulting fluorescein benzyl ester is then hydrolyzed to fluorescein by the addition of a strong base, typically 2 M sodium hydroxide (B78521) (NaOH). This step is a standard ester hydrolysis reaction.
Quantitative Data
| Parameter | Value | Reference |
| Typical DBF Concentration | 0.87-1.9 µM (near Km) | |
| Excitation Wavelength (Fluorescein) | 485 nm | |
| Emission Wavelength (Fluorescein) | 535 nm | |
| Base for Hydrolysis | 2 M NaOH |
Experimental Protocol: Enzymatic Debenzylation Followed by Base Hydrolysis
This protocol is adapted from methods used for assessing CYP450 activity.
Materials:
-
This compound (DBF)
-
CYP450 enzyme (e.g., CYP3A4, CYP2C9)
-
NADPH-regenerating system
-
0.1 M Tris-HCl buffer (pH 7.4)
-
2 M Sodium Hydroxide (NaOH)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a microplate well, prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), the desired concentration of this compound (typically in the low micromolar range), and the CYP450 enzyme.
-
Initiation: Start the enzymatic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination and Hydrolysis: Stop the reaction by adding an equal volume of 2 M NaOH. This will also catalyze the hydrolysis of the fluorescein benzyl ester intermediate to fluorescein.
-
Fluorescence Measurement: Measure the fluorescence of the resulting solution using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
Purely Chemical Hydrolysis of this compound
While the enzymatic/chemical method is common in biochemical assays, a purely chemical approach can be employed to hydrolyze this compound to fluorescein. This requires methods for the cleavage of both the benzyl ether and benzyl ester. Several chemical methods are available for the debenzylation of ethers, including catalytic hydrogenolysis and the use of strong Lewis acids.
Catalytic Hydrogenolysis
Palladium on carbon (Pd/C) is a common catalyst for the hydrogenolysis of benzyl ethers. This method involves the use of hydrogen gas to cleave the C-O bond of the ether.
Lewis Acid-Mediated Cleavage
Strong Lewis acids, such as boron trichloride (B1173362) (BCl3), can be used to cleave benzyl ethers, often with high selectivity.
The benzyl ester can be hydrolyzed under either acidic or basic conditions. The following is a hypothetical experimental workflow for the complete chemical hydrolysis.
Experimental Protocol: Chemical Debenzylation and Hydrolysis (Hypothetical)
This protocol is a generalized procedure based on standard organic chemistry techniques for benzyl ether and ester cleavage. Optimization would be required for this compound specifically.
Method 1: Catalytic Hydrogenolysis
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) or Ethyl Acetate (B1210297)
-
Hydrogen gas (H2)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethyl acetate in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or LC-MS) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Ester Hydrolysis: To the filtrate, add a solution of NaOH (for base-catalyzed hydrolysis) or HCl (for acid-catalyzed hydrolysis) and stir at room temperature or with gentle heating until the ester is cleaved.
-
Neutralization and Extraction: Neutralize the reaction mixture and extract the fluorescein into an appropriate organic solvent.
-
Purification: Purify the fluorescein product using standard techniques such as column chromatography.
Method 2: Lewis Acid-Mediated Cleavage
Materials:
-
This compound
-
Boron Trichloride (BCl3) solution in dichloromethane (B109758)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of BCl3 in dichloromethane to the cooled solution.
-
Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water.
-
Ester Hydrolysis, Neutralization, and Extraction: Follow steps 6-8 from the catalytic hydrogenolysis protocol.
Summary of Hydrolysis Conditions
| Method | Reagents | Key Conditions | Notes |
| Enzymatic/Chemical | CYP450 Enzyme, NADPH, 2 M NaOH | 37°C for enzymatic step, room temperature for hydrolysis | Mimics biological activation and detection. |
| Catalytic Hydrogenolysis | 10% Pd/C, H2 | Room temperature, atmospheric pressure | Requires handling of hydrogen gas and a flammable catalyst. |
| Lewis Acid Cleavage | BCl3 | Low temperature (-78 °C to room temperature) | Requires anhydrous and inert conditions due to the reactivity of BCl3. |
Conclusion
The hydrolysis of this compound to fluorescein is a critical reaction for its application as a fluorogenic probe. While the most common method involves an initial enzymatic debenzylation followed by base-catalyzed hydrolysis, purely chemical methods employing catalytic hydrogenolysis or Lewis acids are also feasible for the complete conversion. The choice of method will depend on the specific application, the scale of the reaction, and the available laboratory infrastructure. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound and other fluorescein-based probes.
References
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Assays Using Dibenzylfluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. Dibenzylfluorescein (DBF) is a versatile profluorescent substrate widely employed in HTS assays to identify modulators of Cytochrome P450 (CYP) enzymes.[1] CYPs are a critical family of enzymes responsible for the metabolism of a vast majority of drugs and other xenobiotics. Inhibition of these enzymes is a primary cause of adverse drug-drug interactions.[2] Therefore, early-stage identification of CYP inhibitors is crucial in the drug development pipeline.
DBF-based assays offer a sensitive, fluorescence-based readout that is amenable to automation and miniaturization in 384- and 1536-well plate formats. The principle of the assay relies on the enzymatic activity of CYPs, which dealkylate the non-fluorescent DBF molecule to form fluorescein (B123965) benzyl (B1604629) ether. This intermediate is then hydrolyzed, often facilitated by the addition of a base, to produce the highly fluorescent molecule, fluorescein. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the quantification of inhibition by test compounds.[3] The fluorescence of fluorescein is typically measured with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[3]
This document provides detailed protocols for conducting HTS assays using this compound to screen for inhibitors of key human CYP isoforms, including CYP3A4 and Aromatase (CYP19). It also includes a summary of quantitative data for known inhibitors and a guide to data analysis.
Data Presentation: Inhibition of Cytochrome P450 Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known inhibitors of various CYP isoforms. While the substrate used in the original studies was not always this compound, these values provide a useful reference for expected potencies in fluorescence-based HTS assays.
| CYP Isoform | Inhibitor | IC50 (nM) | Notes |
| CYP1A2 | α-Naphthoflavone | 12.2 ± 4.7 | Determined using a fluorogenic assay with Eres substrate.[4] |
| CYP2C9 | Sulfaphenazole | 90 - 250 | A well-established selective inhibitor. |
| CYP2C19 | Ticlopidine | ~300 | A known time-dependent inhibitor. |
| CYP3A4 | Ketoconazole | 4 - 30 | IC50 can vary depending on the in vitro system (e.g., HLM vs. hepatocytes). |
| CYP3A4 | CYP3cide | 16.3 ± 1.1 | Determined using a fluorogenic assay with DBF substrate. |
| CYP3A7 | Ritonavir | 27.8 | Determined using an HTS assay with DBF substrate. |
| CYP3A7 | Lopinavir | 3010 | Determined using an HTS assay with DBF substrate. |
| Aromatase (CYP19) | Letrozole | 1.4 ± 0.3 | A potent and selective aromatase inhibitor. |
Experimental Protocols
Protocol 1: HTS for CYP3A4 Inhibition
This protocol is designed for a 384-well plate format and can be adapted for other CYP isoforms by substituting the specific enzyme and optimizing substrate concentration.
Materials:
-
Recombinant human CYP3A4 supersomes
-
This compound (DBF)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., Promega NADPH Regeneration System or prepare fresh)
-
Solution A (20X): NADP⁺ and glucose-6-phosphate
-
Solution B (100X): Glucose-6-phosphate dehydrogenase
-
-
Test compounds dissolved in DMSO
-
Known CYP3A4 inhibitor (e.g., Ketoconazole) for positive control
-
2 M Sodium Hydroxide (NaOH)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters for 485/538 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of the 384-well assay plate. Include wells with DMSO only for "no inhibition" controls.
-
Enzyme/Substrate Premix Preparation: On ice, prepare a premix containing potassium phosphate buffer, MgCl₂, CYP3A4 supersomes, and DBF. The final concentration of DBF should be near its Km value for CYP3A4 (approximately 1-2 µM). The enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the incubation.
-
Dispensing Enzyme/Substrate Mix: Dispense the enzyme/substrate premix into the wells containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare the NADPH regenerating system according to the manufacturer's instructions. Add the NADPH regenerating system to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 30-45 minutes). This incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Development: Add 2 M NaOH to all wells to stop the reaction and facilitate the hydrolysis of the intermediate to fluorescein. Incubate for an additional 60 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation at ~485 nm and emission at ~538 nm.
Protocol 2: HTS for Aromatase (CYP19) Inhibition
This protocol is adapted from established methods for measuring aromatase activity.
Materials:
-
Recombinant human Aromatase (CYP19)
-
This compound (DBF)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system containing:
-
2.6 mM NADP⁺
-
7.6 mM glucose-6-phosphate
-
0.8 U/mL glucose-6-phosphate dehydrogenase
-
13.9 mM MgCl₂
-
1 mg/mL albumin
-
-
Test compounds in DMSO
-
Known aromatase inhibitor (e.g., Letrozole) for positive control
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Pre-incubation: In each well of a 384-well plate, add the test compound or control. Then add a solution containing the NADPH regenerating system and allow it to pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add a mixture containing the aromatase enzyme and DBF to each well to start the reaction. The final concentration of DBF should be optimized for the assay.
-
Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at Ex/Em = 485/538 nm. In this protocol, the reaction is not explicitly stopped with a strong base, and the fluorescence is read directly.
Data Analysis Workflow
-
Raw Data Collection: Record the fluorescence intensity (Relative Fluorescence Units, RFU) from each well.
-
Data Normalization:
-
Subtract the average RFU of the "no enzyme" or background wells from all data points.
-
Normalize the data as a percentage of the control (uninhibited) activity. The formula is: % Activity = (RFU_sample / RFU_no_inhibition_control) * 100
-
The percent inhibition can then be calculated as: % Inhibition = 100 - % Activity
-
-
Quality Control: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a measure of the statistical effect size and is calculated as follows: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where "high" refers to the uninhibited control and "low" refers to the maximally inhibited control. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
IC50 Determination: For compounds that show significant inhibition, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Mandatory Visualizations
Caption: High-throughput screening workflow for CYP inhibition using DBF.
Caption: Metabolic activation of this compound by Cytochrome P450.
References
- 1. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibenzylfluorescein in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylfluorescein (DBF) is a valuable fluorogenic probe for investigating the activity of several key drug-metabolizing enzymes. As a non-fluorescent molecule, DBF is converted into the highly fluorescent product, fluorescein (B123965), upon enzymatic activity, providing a sensitive and convenient method for assessing enzyme kinetics and inhibition. This document provides detailed application notes and protocols for the use of DBF in drug metabolism studies, with a primary focus on its application as a substrate for cytochrome P450 (CYP) enzymes. DBF serves as a substrate for multiple CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[1][2][3][4][5]. Its utility is particularly pronounced in high-throughput screening assays for potential drug-drug interactions.
Principle of the Assay
The application of this compound in drug metabolism studies hinges on a two-step reaction process. Initially, a cytochrome P450 enzyme catalyzes the O-dealkylation of the non-fluorescent DBF molecule, removing one of the benzyl (B1604629) groups to form an intermediate, fluorescein benzyl ester. Subsequently, this intermediate is hydrolyzed to the highly fluorescent molecule, fluorescein. This hydrolysis can be facilitated by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which also serves to terminate the enzymatic reaction. The resulting fluorescence is directly proportional to the enzymatic activity and can be quantified using a fluorescence plate reader.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound and its Product
| Parameter | This compound (DBF) | Fluorescein (Product) |
| Molecular Formula | C₃₄H₂₄O₅ | - |
| Molecular Weight | 512.55 g/mol | - |
| Appearance | - | - |
| Excitation Wavelength (Ex) | ~485 nm | ~485 nm |
| Emission Wavelength (Em) | Non-fluorescent | ~535-538 nm |
Table 2: Kinetic Parameters of this compound for Various CYP Isoforms
| CYP Isoform | Apparent Michaelis-Menten Constant (Kₘ) | Reference |
| CYP3A4 | 0.87 - 1.9 µM | |
| CYP3A7 | Found to be a superior substrate compared to other tested fluorophores | |
| CYP2C9 | - | - |
| CYP2C19 | - |
Experimental Protocols
I. In Vitro CYP Inhibition Assay using this compound
This protocol describes a fluorescence-based assay to determine the potential of a test compound to inhibit CYP3A4 activity using DBF as a probe substrate. The protocol can be adapted for other CYP isoforms.
Materials:
-
This compound (DBF)
-
Recombinant human CYP enzymes (e.g., CYP3A4)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DBF in a suitable organic solvent like DMSO or acetonitrile. A common working concentration is near its Kₘ value (e.g., 1-2 µM).
-
Prepare stock solutions of the test compound and positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions or as described in the literature.
-
Prepare the reaction buffer (100 mM potassium phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following components in order:
-
Reaction buffer.
-
Recombinant CYP enzyme.
-
Test compound at various concentrations or positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DBF substrate to each well.
-
Initiate the enzymatic reaction by adding the NADPH-regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of 2 M NaOH. This step also facilitates the hydrolysis of the intermediate to fluorescein. Alternatively, acetonitrile can be used to stop the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or without NADPH).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Enzymatic conversion of this compound to Fluorescein.
References
Application Notes and Protocols for Cell-Based P450 Activity Assays Using Dibenzylfluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a critical component of drug metabolism and play a central role in the biotransformation of a vast array of xenobiotics. Assessing the activity of specific CYP isoforms is a fundamental aspect of drug discovery and development, providing insights into potential drug-drug interactions and metabolic liabilities. Dibenzylfluorescein (DBF) is a versatile, non-fluorescent pro-fluorogenic substrate that can be metabolized by several key human CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, to produce a highly fluorescent product.[1][2][3] This property makes it an ideal tool for sensitive and high-throughput cell-based assays to determine CYP activity.
This document provides detailed application notes and protocols for conducting cell-based assays to measure P450 activity using this compound.
Principle of the Assay
The cell-based assay using this compound relies on the metabolic activity of intracellular cytochrome P450 enzymes. In the presence of active P450s and the necessary cofactors (primarily NADPH, which is endogenously supplied by live cells), the non-fluorescent DBF is debenzylated to form an intermediate, fluorescein (B123965) benzyl (B1604629) ether.[2][3] This intermediate can then be hydrolyzed, often facilitated by the addition of a base like sodium hydroxide (B78521) (NaOH) in a terminal step, to yield the highly fluorescent molecule, fluorescein. The resulting fluorescence intensity is directly proportional to the P450 enzyme activity and can be measured using a fluorescence plate reader.
Featured Applications
-
CYP Inhibition Screening: Rapidly screen compound libraries for their potential to inhibit major drug-metabolizing enzymes like CYP3A4 and CYP2C9.
-
CYP Induction Studies: Evaluate the potential of drug candidates to induce the expression of CYP enzymes in a cellular context.
-
Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different CYP isoforms.
-
Drug-Drug Interaction Studies: Investigate the metabolic interactions between different compounds at the cellular level.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in P450 activity assays.
Table 1: Substrate and Product Properties
| Parameter | Value | Reference(s) |
| Substrate | This compound (DBF) | |
| Product | Fluorescein | |
| Excitation Wavelength (Ex) | ~485 nm | |
| Emission Wavelength (Em) | ~535 nm | |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Kinetic Parameters of this compound with Human CYP Isoforms
| CYP Isoform | Apparent Km (µM) | Cell System/Source | Reference(s) |
| CYP3A4 | 0.87 - 1.9 | Recombinant Enzyme | |
| CYP3A4 | 1.77 ± 0.3 | Recombinant Enzyme | |
| CYP2C8 | Reported as a substrate | Intact Cells | |
| CYP2C9 | Reported as a substrate | Intact Cells | |
| CYP2C19 | Reported as a substrate | Intact Cells |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used due to their hepatic origin. For more specific assays, HepG2 cells stably expressing individual human CYP isoforms (e.g., CYP3A4-HepG2, CYP2C9-HepG2) are recommended.
-
Cell Culture Medium: Williams' Medium E or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (DBF) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.
-
Incubation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Test Compounds/Inhibitors: Prepare stock solutions in DMSO.
-
Stop Solution: 2 M Sodium Hydroxide (NaOH). Caution: NaOH is corrosive. Handle with appropriate personal protective equipment.
-
Plate Reader: Fluorescence microplate reader with excitation and emission filters appropriate for fluorescein (Ex/Em = ~485/538 nm).
-
96-well Plates: Black, clear-bottom tissue culture-treated plates are recommended to minimize background fluorescence and allow for cell visualization.
Protocol 1: General Cell-Based P450 Activity Assay
This protocol provides a general workflow for measuring P450 activity in cells grown in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 2.5 x 105 cells/mL in a volume of 100 µL per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.
-
-
Compound Treatment (for inhibition/induction studies):
-
For inhibition studies, pre-incubate the cells with various concentrations of the test compound or known inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.
-
For induction studies, treat the cells with the test compound for a longer period (e.g., 24-72 hours) prior to the assay.
-
-
Initiation of the P450 Reaction:
-
Prepare a working solution of DBF in incubation buffer at the desired final concentration (typically near the Km value, e.g., 2 µM). The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the DBF working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a suitable time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Add 50 µL of 2 M NaOH to each well to stop the reaction and facilitate the hydrolysis of the intermediate to fluorescein.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~538 nm.
-
Protocol 2: Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculation of Percent Inhibition (for inhibition studies):
-
% Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Calculation of Enzyme Activity:
-
Create a standard curve using known concentrations of fluorescein to convert the relative fluorescence units (RFU) to the amount of product formed (pmol).
-
Enzyme Activity (pmol/min/mg protein) = (Amount of fluorescein produced (pmol)) / (Incubation time (min) * Amount of protein per well (mg))
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from compounds, media, or plates.- Spontaneous degradation of DBF. | - Use black plates with clear bottoms.- Include appropriate blank controls (no cells, no substrate).- Check the spectral properties of test compounds.- Store DBF stock solution protected from light. |
| Low Signal or No Activity | - Low P450 expression in cells.- Inactive enzyme.- Insufficient incubation time. | - Use a cell line with known high expression of the target CYP or a recombinant cell line.- Ensure proper cell health and culture conditions.- Optimize the incubation time.- Verify the activity of the NADPH regenerating system if using cell lysates or microsomes. |
| Rapid Substrate Metabolism | - Enzyme concentration is too high. | - Reduce the cell seeding density.- Decrease the incubation time to ensure the reaction remains in the linear phase. |
| Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
Visualizations
P450 Metabolic Pathway for this compound
Caption: Metabolic activation of this compound by P450 enzymes.
Experimental Workflow for Cell-Based P450 Assay
Caption: Step-by-step workflow for the cell-based P450 assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzylfluorescein-Based Fluorescence Plate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylfluorescein (DBF) is a non-fluorescent molecule that can be metabolized by certain enzymes to produce the highly fluorescent compound, fluorescein (B123965). This property makes it a valuable tool for assessing the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism. This document provides a detailed protocol for utilizing this compound in a fluorescence plate reader format, a common method for high-throughput screening (HTS) in drug discovery and related fields.
This compound is a fluorogenic substrate for several CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[1][2][3][4]. The enzymatic reaction involves the dealkylation of DBF to form fluorescein benzyl (B1604629) ether, which is subsequently hydrolyzed to fluorescein upon the addition of a base (typically NaOH)[1]. The resulting fluorescence can be measured to determine the catalytic activity of the enzyme. This assay is widely used to screen for potential drug-drug interactions and to characterize the metabolic profile of new chemical entities.
Principle of the Assay
The this compound assay is based on a two-step reaction. Initially, a specific cytochrome P450 enzyme O-dealkylates the non-fluorescent this compound substrate. This enzymatic reaction produces an intermediate, fluorescein benzyl ether. In the second step, the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), catalyzes the hydrolysis of the intermediate, liberating the highly fluorescent molecule, fluorescein. The intensity of the fluorescence, measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm, is directly proportional to the amount of fluorescein produced and thus reflects the activity of the CYP enzyme.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) | Storage |
| This compound (DBF) | Cayman Chemical (10007878) | -20°C, protect from light |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich (D8418) | Room Temperature |
| Tris-HCl buffer | Thermo Fisher Scientific (15567027) | Room Temperature |
| NADPH regenerating system | Promega (V9011) | -20°C |
| Recombinant human CYP enzymes | Corning (e.g., 456201 for CYP3A4) | -80°C |
| 96-well black, clear-bottom plates | Greiner Bio-One (655090) | Room Temperature |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich (S8045) | Room Temperature |
| Fluorescein (for standard curve) | Sigma-Aldrich (F6377) | Room Temperature, protect from light |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Room Temperature |
Experimental Protocols
Reagent Preparation
-
This compound (DBF) Stock Solution (10 mM): Dissolve an appropriate amount of DBF in DMSO to achieve a final concentration of 10 mg/ml. Further dilute in DMSO to a 10 mM stock solution. Store at -20°C in amber vials.
-
Working DBF Solution: On the day of the experiment, dilute the 10 mM DBF stock solution in the assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to the desired final concentration. A typical concentration range to test is near the apparent Km value of 0.87-1.9 µM.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Enzyme Solution: Thaw the recombinant CYP enzyme on ice. Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the picomolar range.
-
Stop Solution (2 M NaOH): Prepare a 2 M solution of NaOH in deionized water. Handle with care as it is corrosive.
-
Fluorescein Standard Stock Solution (1 mM): Dissolve fluorescein in DMSO to a concentration of 1 mM.
-
Fluorescein Standard Curve: Prepare a serial dilution of the fluorescein stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
Assay Procedure
-
Plate Setup: Add 50 µL of the assay buffer to all wells of a 96-well black, clear-bottom plate.
-
Addition of Inhibitor/Vehicle: Add 25 µL of the test compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is low, typically ≤1%) or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pre-warmed working DBF solution containing the NADPH regenerating system to all wells. The final reaction volume will be 150 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2 M NaOH to all wells.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation set to ~485 nm and emission to ~538 nm. It is advisable to allow the plate to stabilize at room temperature for 10 minutes before reading.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Standard Curve: Plot the fluorescence intensity of the fluorescein standards against their known concentrations to generate a standard curve.
-
Quantification of Fluorescein: Use the standard curve to convert the background-subtracted fluorescence values from the experimental wells into the concentration of fluorescein produced.
-
Enzyme Activity Calculation: Calculate the enzyme activity as the amount of product (fluorescein) formed per unit of time per unit of enzyme.
-
Inhibition Analysis: For inhibitor screening, calculate the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Typical Plate Reader Settings
| Parameter | Setting |
| Read Mode | Fluorescence |
| Excitation Wavelength | 485 nm (or closest available filter) |
| Emission Wavelength | 520-538 nm (or closest available filter) |
| Bandpass Width | 25-30 nm (recommended) |
| Gain/Sensitivity | Adjust to avoid detector saturation |
| Read Type | Endpoint |
| Plate Type | 96-well, black, clear-bottom |
Table 2: Example Fluorescein Standard Curve Data
| Fluorescein Concentration (µM) | Raw Fluorescence Units (RFU) - Replicate 1 | Raw Fluorescence Units (RFU) - Replicate 2 | Average RFU |
| 10 | 45,876 | 46,123 | 45,999.5 |
| 5 | 23,012 | 22,987 | 22,999.5 |
| 2.5 | 11,543 | 11,601 | 11,572.0 |
| 1.25 | 5,801 | 5,799 | 5,800.0 |
| 0.625 | 2,950 | 2,980 | 2,965.0 |
| 0 | 150 | 155 | 152.5 |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Mechanism of this compound activation.
References
Application Notes and Protocols for Dibenzylfluorescein (DBF) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dibenzylfluorescein (DBF) in fluorometric assays, particularly for monitoring the activity of Cytochrome P450 (CYP) enzymes. The protocols and data presented are intended to assist in the development and execution of robust and reliable high-throughput screening (HTS) assays for drug metabolism and interaction studies.
Introduction
This compound (DBF) is a non-fluorescent pro-fluorogenic substrate widely employed for the analysis of various Cytochrome P450 isoenzymes. Its utility lies in its enzymatic conversion to a highly fluorescent product, allowing for sensitive and continuous monitoring of enzyme activity. The assay is particularly valuable in drug discovery and development for screening potential drug candidates for their effects on CYP enzyme activity, a critical determinant of drug metabolism and potential drug-drug interactions.[1][2][3]
DBF serves as a substrate for several key human CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).[4][5] The enzymatic reaction involves the O-debenzylation of DBF, which produces an intermediate that, upon the addition of a strong base, is hydrolyzed to fluorescein (B123965), a compound with strong fluorescence.
Spectral Properties and Quantitative Data
The fluorescence of the final product, fluorescein, is measured to determine enzyme activity. The key spectral characteristics and kinetic parameters for DBF assays are summarized below.
| Parameter | Value | Reference |
| Excitation Wavelength | 485 nm | |
| Emission Wavelength | 538 nm (or 535 nm) | |
| Apparent Km Value | 0.87 - 1.9 µM | |
| Molecular Formula | C34H24O5 | |
| Molecular Weight | 512.6 g/mol |
Signaling Pathway and Reaction Mechanism
The enzymatic conversion of this compound by Cytochrome P450 enzymes is a two-step process. First, the CYP enzyme catalyzes the dealkylation of DBF. The resulting intermediate, fluorescein benzyl (B1604629) ether, is then hydrolyzed to the final fluorescent product, fluorescein, by the addition of a base.
Experimental Protocols
This section details a generalized protocol for a 96-well plate-based DBF assay to measure CYP enzyme activity. This protocol can be adapted for specific CYP isoforms and experimental goals.
Materials and Reagents
-
This compound (DBF) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9)
-
NADPH-regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Potassium phosphate (B84403) or Tris-HCl buffer (pH 7.4)
-
Stop solution (e.g., 2 M NaOH or 80:20 acetonitrile/Tris-base)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
The general workflow for conducting a DBF assay involves preparing the reagents, initiating the enzymatic reaction, stopping the reaction, and then reading the fluorescence.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a working solution of DBF in the assay buffer. The final concentration should be near the Km value (e.g., 1-2 µM). Note: DBF is light-sensitive and should be protected from light.
-
Prepare the NADPH-regenerating system. A typical 50 µL system might contain 1.13 mM NADP+, 12.5 mM isocitric acid, and 0.075 U/ml isocitrate dehydrogenase in buffer.
-
Dilute the CYP enzyme stock in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction mixture containing the buffer, CYP enzyme, and any test compounds (e.g., potential inhibitors). For control wells (no inhibition), add the vehicle (e.g., DMSO, ensuring the final concentration does not exceed 1-2%).
-
Add 50 µL of the DBF working solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed NADPH-regenerating system to each well, bringing the total volume to 150 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 75 µL of a stop solution. A common stop solution is 2 M NaOH, which also serves to hydrolyze the intermediate to fluorescein and maximize its fluorescence.
-
Incubate at room temperature for 10 minutes to allow for complete hydrolysis.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~538 nm.
-
Subtract the background fluorescence (from wells containing all components except the enzyme or NADPH) from all experimental wells.
-
Determine the percent inhibition by comparing the fluorescence in wells with test compounds to the control wells (vehicle only).
-
For inhibitor screening, IC₅₀ values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Precautions and Considerations
-
Solvent Effects: DBF is typically dissolved in organic solvents like DMSO. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid inhibiting enzyme activity.
-
Light Sensitivity: Protect DBF stock solutions and assay plates from direct light to prevent photobleaching and degradation.
-
Assay Linearity: It is crucial to establish that the assay is linear with respect to time and enzyme concentration to ensure that the measured activity accurately reflects the initial reaction rate.
-
Inner Filter Effect: At high substrate or product concentrations, fluorescence intensity may be non-linear due to the inner filter effect. Ensure that the concentrations used are below the threshold where this becomes a significant issue.
References
Application Notes and Protocols: Utilizing Dibenzylfluorescein for the Investigation of Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzylfluorescein (DBF) is a versatile fluorogenic probe widely employed in the study of drug-drug interactions (DDIs). As a non-fluorescent molecule, DBF is metabolized by several key cytochrome P450 (CYP) enzymes into a highly fluorescent product, fluorescein (B123965). This conversion allows for a sensitive and high-throughput method to assess the activity of major drug-metabolizing enzymes. By measuring the inhibition or induction of these enzymes in the presence of a test compound, researchers can effectively screen for potential DDIs early in the drug development process.
DBF serves as a substrate for a range of CYP isoforms, most notably CYP3A4, but also including CYP2C8, CYP2C9, CYP2C19, and CYP19 (aromatase).[1][2][3][4][5] Its broad utility and the simplicity of the fluorescent readout make it an invaluable tool for in vitro drug metabolism studies.
Mechanism of Action
The principle of the DBF assay is based on an enzymatic reaction that produces a fluorescent signal. Non-fluorescent DBF is dealkylated by active CYP enzymes, primarily through O-dealkylation, to form an intermediate, fluorescein benzyl (B1604629) ether. This intermediate is then further hydrolyzed to the highly fluorescent molecule, fluorescein, a process that can be enhanced by the addition of a base such as sodium hydroxide (B78521) (NaOH). The resulting fluorescence intensity is directly proportional to the enzymatic activity of the CYP isoform being investigated. The fluorescence of fluorescein is typically measured with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
The following diagram illustrates the enzymatic conversion of this compound to Fluorescein.
Data Presentation: Inhibition of CYP3A4 Activity
The following table summarizes the inhibitory potential of several known CYP3A4 inhibitors against recombinant human CYP3A4, using this compound as the probe substrate. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | IC50 (µM) | CYP Isoform | Reference |
| Ketoconazole | 0.03 | CYP3A4 | |
| Itraconazole | 0.08 | CYP3A4 | |
| Miconazole | 0.25 | CYP3A4 | |
| Troleandomycin | 0.9 | CYP3A4 | |
| Erythromycin | 25 | CYP3A4 |
Experimental Protocols
Protocol 1: High-Throughput Screening of Potential CYP3A4 Inhibitors
This protocol outlines a method for rapidly screening a library of compounds to identify potential inhibitors of CYP3A4 using DBF.
Materials:
-
Recombinant human CYP3A4 enzyme
-
This compound (DBF)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control
-
Solvent-only as a negative control
-
Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Workflow Diagram:
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound, positive control (ketoconazole), and negative control (solvent) into the wells of a microplate.
-
Enzyme-Substrate Mix Preparation: Prepare a master mix containing potassium phosphate buffer, recombinant CYP3A4, and DBF. The final concentration of DBF should be near its Km value (approximately 0.87-1.9 µM).
-
Dispensing Enzyme-Substrate Mix: Add 100 µL of the enzyme-substrate mix to each well containing the compounds.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 75 µL of the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~538 nm.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the negative control. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as potential hits.
Protocol 2: Determination of IC50 Values for CYP3A4 Inhibitors
This protocol describes how to determine the concentration-dependent inhibitory effect of a compound on CYP3A4 activity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Serial Dilution of Inhibitor: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Compound Plating: Dispense 1 µL of each concentration of the test compound, a positive control, and a negative control into the wells of a microplate.
-
Enzyme-Substrate and NADPH Addition: Follow steps 2-5 from Protocol 1.
-
Incubation and Termination: Follow steps 6 and 7 from Protocol 1.
-
Fluorescence Reading: Follow step 8 from Protocol 1.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the logical relationship in determining the IC50 value.
Conclusion
This compound is a robust and sensitive probe for assessing the activity of several important CYP450 enzymes. The protocols outlined in these application notes provide a framework for both high-throughput screening of potential drug-drug interactions and for the detailed characterization of inhibitory compounds. The use of DBF in these in vitro assays can significantly contribute to a better understanding of a new chemical entity's metabolic profile and its potential for clinically relevant drug-drug interactions.
References
Troubleshooting & Optimization
Optimizing Dibenzylfluorescein (DBF) Concentration for Kinetic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dibenzylfluorescein (DBF) for kinetic assays. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (DBF) to use in a kinetic assay?
A1: The optimal concentration of DBF is typically near its apparent Michaelis-Menten constant (K_m) for the specific cytochrome P450 (CYP) isoform being investigated. This value generally falls within the range of 0.87-1.9 µM.[1][2][3] For instance, the K_m of DBF for CYP3A4 has been reported to be 1.77 ± 0.3 µM.[4] Using a concentration around the K_m ensures that the enzyme velocity is sensitive to changes in substrate concentration and inhibitor potency.
Q2: What are the correct excitation and emission wavelengths for detecting the product of the DBF assay?
A2: The enzymatic reaction converts DBF to fluorescein (B123965). The fluorescence of fluorescein should be measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.[1] It is crucial to use the correct filter set on your plate reader to ensure optimal signal detection.
Q3: Which CYP450 isoforms can be assayed using DBF?
A3: DBF is a versatile fluorogenic probe that can be used as a substrate for several CYP isoforms, most notably CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).
Q4: How should I prepare the DBF stock solution?
A4: DBF is soluble in DMSO (10 mg/ml) and DMF (20 mg/ml). It is recommended to dissolve DBF in an enzyme-compatible solvent like DMSO rather than acetonitrile (B52724) to minimize solvent-induced enzyme inhibition. The final concentration of the organic solvent in the assay should be kept low (typically ≤1-2%) to avoid affecting enzyme activity.
Troubleshooting Guide
This section addresses common problems encountered during DBF kinetic assays.
Issue 1: High Background Fluorescence
-
Question: My negative control wells (without enzyme or with inhibited enzyme) show high fluorescence. What could be the cause?
-
Answer: High background fluorescence can arise from several sources:
-
Spontaneous degradation of DBF: DBF can be unstable and degrade to a fluorescent product, especially when exposed to light or certain buffer components. Always prepare DBF solutions fresh and protect them from light.
-
Contaminated reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Well-to-well contamination: Careful pipetting is necessary to avoid cross-contamination between wells.
-
Incorrect blank subtraction: Ensure you are using an appropriate blank (e.g., a well with all components except the enzyme) to subtract the background fluorescence accurately.
-
Issue 2: No or Very Low Signal
-
Question: I am not observing any significant increase in fluorescence over time. What should I check?
-
Answer: A lack of signal can be due to several factors:
-
Inactive enzyme: Verify the activity of your enzyme preparation using a known substrate and positive control inhibitor.
-
Missing essential cofactors: The assay requires a functioning NADPH-regenerating system. Ensure all components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are present and active.
-
Incorrect instrument settings: Double-check the excitation and emission wavelengths and the gain settings on your fluorescence plate reader.
-
Sub-optimal DBF concentration: If the DBF concentration is too low, the reaction rate may be below the detection limit of your instrument.
-
Issue 3: Rapid Reaction Rate Leading to Non-Linearity
-
Question: The fluorescence signal plateaus very quickly, making it difficult to determine the initial linear rate. What can I do?
-
Answer: A rapid reaction rate is often due to an excessively high enzyme concentration. To address this:
-
Titrate the enzyme concentration: Perform a series of reactions with decreasing enzyme concentrations to find a concentration that results in a linear reaction rate for a sufficient duration.
-
Reduce the incubation time: If reducing the enzyme concentration is not feasible, shorten the kinetic read time to capture the initial linear phase of the reaction.
-
Experimental Protocols
General Kinetic Assay Protocol
This protocol provides a general framework for a DBF-based kinetic assay. Specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental conditions.
Reagents:
-
This compound (DBF) stock solution (e.g., 1 mM in DMSO)
-
CYP450 enzyme preparation (e.g., recombinant human CYP3A4)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH-regenerating system:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
MgCl₂
-
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer and the NADPH-regenerating system.
-
Add the CYP450 enzyme to the reaction mixture to the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the DBF substrate. The final DBF concentration should be around its K_m value.
-
Immediately start monitoring the fluorescence increase in a kinetic plate reader at Ex/Em = 485/538 nm. Record data every 1-2 minutes for 15-60 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
CYP Inhibition Assay Protocol
This protocol is designed to determine the inhibitory potential of a test compound on CYP activity using DBF as the substrate.
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the reaction mixture, the CYP450 enzyme, and the different concentrations of the test compound (or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the DBF substrate.
-
Monitor the fluorescence kinetically as described in the general protocol.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical DBF Kinetic Assay
| Reagent | Typical Final Concentration |
| This compound (DBF) | 1-10 µM |
| CYP450 Enzyme | Varies (must be optimized) |
| NADP+ | ~1.3 mM |
| Glucose-6-phosphate | ~3.3 mM |
| Glucose-6-phosphate Dehydrogenase | ~0.4 U/mL |
| MgCl₂ | ~3.3 mM |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 |
Table 2: Michaelis-Menten Constants (K_m) for DBF with Various CYP Isoforms
| CYP Isoform | Apparent K_m (µM) |
| CYP3A4 | 0.87 - 1.9 |
| CYP3A4 | 1.77 ± 0.3 |
| General Range | 0.87 - 1.9 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Signal-to-Noise Ratio with Dibenzylfluorescein
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio (S/N) in assays utilizing the fluorogenic probe, Dibenzylfluorescein (DBF). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescent signal is very weak or absent. What are the common causes and how can I improve it?
A weak signal can stem from several factors, ranging from suboptimal reagent concentrations to incorrect instrument settings.
-
Insufficient Probe Concentration: The concentration of this compound may be too low for the enzymatic activity in your system. DBF is typically used near its apparent Michaelis constant (Km), which is in the range of 0.87-1.9 µM.[1][2] For cell-based assays, a concentration of 1 µM has been used, while in vitro enzyme assays may use concentrations up to 10 µM.[3][4]
-
Troubleshooting Tip: Perform a concentration titration of DBF to determine the optimal concentration for your specific experimental conditions.
-
-
Suboptimal Instrument Settings: Incorrect excitation and emission wavelengths will lead to poor signal detection. The optimal excitation and emission wavelengths for the product of the DBF reaction, fluorescein (B123965), are approximately 485 nm and 538 nm, respectively.[1]
-
Troubleshooting Tip: Ensure your plate reader or microscope is set to the correct wavelengths. Also, optimize the gain settings to enhance signal detection without saturating the detector.
-
-
Low Enzyme Activity: The cytochrome P450 (CYP) enzyme activity in your sample might be too low. This could be due to low expression levels in the cells or degradation of the enzyme.
-
Troubleshooting Tip: If possible, use a positive control with known high CYP activity to validate the assay setup. For in vitro assays, ensure the enzyme is properly stored and handled.
-
-
Incomplete Reaction: The conversion of DBF to fluorescein is a two-step process. The initial dealkylation by CYP enzymes produces a weakly fluorescent intermediate, which is then hydrolyzed to the highly fluorescent fluorescein, often facilitated by the addition of a base like NaOH.
-
Troubleshooting Tip: For endpoint assays, ensure the addition of a base (e.g., 2 M NaOH) to drive the final conversion to fluorescein.
-
Q2: I'm experiencing high background fluorescence, which is masking my signal. What can I do to reduce it?
High background can originate from various sources, including the assay components and the biological samples themselves.
-
Autofluorescence: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence), which can contribute to high background.
-
Troubleshooting Tip: Include an unstained control (cells or tissue only) to quantify the level of autofluorescence. If autofluorescence is high, consider using a different cell line or spectral unmixing if your imaging system supports it.
-
-
Media and Buffer Components: Phenol (B47542) red, a common component in cell culture media, is fluorescent and can significantly increase background. Other components like serum can also be inherently fluorescent.
-
Troubleshooting Tip: Use phenol red-free media for your experiments. Test the fluorescence of individual buffer components to identify any sources of background.
-
-
Contaminated Reagents: Impurities in reagents or solvents can be a source of background fluorescence.
-
Troubleshooting Tip: Use high-purity, spectroscopy-grade solvents and reagents. Ensure all solutions are freshly prepared and properly stored.
-
-
Inappropriate Labware: The type of microplate used can impact background fluorescence.
-
Troubleshooting Tip: Use black, opaque microplates for fluorescence assays to minimize background and prevent light scatter.
-
-
Nonspecific Binding of the Probe: this compound may bind non-specifically to cellular components or the microplate.
-
Troubleshooting Tip: Include a no-enzyme or no-cell control to assess the level of nonspecific binding. Optimizing the probe concentration and including appropriate washing steps can help minimize this issue.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound assays to aid in experimental design and optimization.
Table 1: Recommended Concentration and Incubation Times for this compound (DBF) Assays
| Assay Type | DBF Concentration (µM) | Incubation Time | Temperature (°C) | Reference(s) |
| Cell-Based | 1 | Up to 24 hours | 37 | |
| In Vitro (CYP2C19) | 10 | 30 - 60 minutes | 37 | |
| General (near Km) | 0.87 - 1.9 | Varies with enzyme and system | 37 |
Table 2: Key Spectroscopic and Kinetic Parameters for this compound (DBF)
| Parameter | Value | Reference(s) |
| Excitation Wavelength (Fluorescein) | ~485 nm | |
| Emission Wavelength (Fluorescein) | ~538 nm | |
| Apparent Km | 0.87 - 1.9 µM | |
| Vmax | Varies depending on CYP isoform and experimental conditions |
Experimental Protocols
Detailed Methodology for a Cell-Based this compound Assay:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with test compounds or vehicle controls and incubate for the desired period.
-
Probe Addition: Add this compound to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 to 24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~538 nm.
-
(Optional) Endpoint Enhancement: For endpoint assays, add 2 M NaOH to each well and incubate for 5 minutes at room temperature before reading the fluorescence.
Detailed Methodology for an In Vitro this compound Assay with Recombinant CYP Enzymes:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing buffer (e.g., 0.1 M Tris-HCl, pH 7.4), the recombinant CYP enzyme, and an NADPH-regenerating system.
-
Inhibitor Pre-incubation (if applicable): Add any test inhibitors to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding this compound (e.g., 10 µM final concentration).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Stop the reaction (e.g., by adding a solvent or placing on ice) and add 2 M NaOH to enhance the fluorescein signal.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em wavelengths of ~485/538 nm.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in this compound assays.
Caption: The two-step conversion of this compound to highly fluorescent fluorescein.
References
Impact of incubation time on Dibenzylfluorescein assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Dibenzylfluorescein (DBF) assay, with a specific focus on the impact of incubation time on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound (DBF) assay?
The optimal incubation time for a DBF assay is dependent on the specific cytochrome P450 (CYP) isoform being investigated and the experimental conditions. However, a general starting point is a 30 to 60-minute incubation at 37°C.[1] For some applications, such as high-throughput screening (HTS), a 45-minute incubation period following a 3-minute pre-incubation has been found to be effective.[2] It is crucial to determine the linear range of the reaction, where the product formation is proportional to time, for your specific experimental setup.[2]
Q2: What is the purpose of a pre-incubation step, and how long should it be?
A pre-incubation step is often used to allow a test compound (inhibitor) to interact with the enzyme before the addition of the DBF substrate. The duration of this step is critical and needs to be optimized. For some inhibitors, the inhibitory effect is time-dependent, meaning the level of inhibition increases with longer pre-incubation times.[3] Pre-incubation times can range from 5 to 30 minutes, and it is recommended to perform a time-dependence experiment to determine the optimal pre-incubation period for your specific inhibitor and CYP isoform.[3] For general HTS assays, a short pre-incubation of 3 minutes at 37°C can be used to equilibrate the reaction components.
Q3: Can prolonged incubation times affect the DBF assay results?
Yes, prolonged incubation times can negatively impact the results. If the incubation period extends beyond the linear range of the reaction, the rate of product formation will no longer be constant. This can be due to substrate depletion or enzyme instability, leading to an underestimation of the enzyme's activity. One study noted that for DBF with CYP3A7, metabolite formation was linear up to 45 minutes. It is essential to establish the linearity of the assay over time to ensure the validity of the results.
Q4: How does insufficient incubation time affect the DBF assay results?
Insufficient incubation time may result in a low fluorescence signal that is difficult to distinguish from the background, leading to a poor signal-to-noise ratio. This can make it challenging to accurately quantify enzyme activity or inhibition. It is important to allow enough time for the enzymatic reaction to produce a sufficient amount of the fluorescent product, fluorescein (B123965).
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of test compounds or reagents | - Run a "no-enzyme" control with the test compound to measure its intrinsic fluorescence. - Use phenol (B47542) red-free media if working with cell-based assays. |
| Contaminated reagents or buffers | - Prepare fresh reagents and buffers using high-purity solvents and water. |
| Non-specific binding of reagents | - Optimize washing steps to effectively remove unbound reagents. |
| Prolonged incubation with detection reagents | - Reduce the incubation time with the final detection reagent (e.g., NaOH) if applicable, as this can sometimes contribute to background. |
Issue 2: Non-Linear Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Incubation time is too long, leading to substrate depletion or enzyme instability. | - Perform a time-course experiment to determine the linear range of the reaction. Plot fluorescence versus time and identify the duration for which the plot is linear. - Reduce the incubation time to ensure the reaction remains within this linear range. For example, with recombinant CYP3A7, metabolite formation with DBF was found to be linear for up to 45 minutes. |
| Enzyme concentration is too high. | - Reduce the enzyme concentration. Very rapid substrate metabolism can quickly lead to non-linearity. |
| Sub-optimal assay conditions (pH, temperature). | - Ensure the assay buffer is at the optimal pH for the enzyme and the incubation is carried out at a consistent, optimal temperature (typically 37°C). |
Issue 3: Low Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incubation time is too short. | - Increase the incubation time, ensuring it remains within the linear range of the reaction. |
| Enzyme activity is low. | - Confirm the activity of your enzyme preparation using a positive control. - Ensure proper storage and handling of the enzyme to prevent degradation. |
| Incorrect wavelength settings on the plate reader. | - Verify that the excitation and emission wavelengths are set correctly for fluorescein (typically around 485 nm for excitation and 538 nm for emission). |
| Substrate concentration is too low. | - Ensure the DBF concentration is appropriate for the enzyme being tested, typically near its Km value (0.87-1.9 µM). |
Data Presentation
Table 1: Recommended Incubation Times for DBF and Related Assays
| Assay Component | Incubation Time | Temperature | Notes | Reference |
| Pre-incubation (Inhibitor) | 5 - 30 min | 37°C | Optimal time is inhibitor-dependent and should be determined experimentally. | |
| Pre-incubation (General) | 3 min | 37°C | To equilibrate reaction components before initiating the reaction. | |
| Enzymatic Reaction (DBF) | 30 - 60 min | 37°C | A general starting range. | |
| Enzymatic Reaction (DBF for HTS) | 45 min | 37°C | Found to be within the linear range for CYP3A7. |
Experimental Protocols
General Protocol for a DBF Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound (DBF) in a suitable solvent like DMSO.
-
Prepare a NADPH-regenerating system solution.
-
Prepare the enzyme (e.g., recombinant CYP450) dilution in the appropriate assay buffer.
-
Prepare various concentrations of the test inhibitor.
-
-
Pre-incubation :
-
In a microplate well, add the enzyme solution and the test inhibitor solution.
-
Include a vehicle control (without inhibitor).
-
Incubate the plate at 37°C for an optimized pre-incubation time (e.g., 10 minutes).
-
-
Reaction Initiation and Incubation :
-
Initiate the reaction by adding the DBF substrate and the NADPH-regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time within the linear range of the reaction (e.g., 45 minutes).
-
-
Reaction Termination and Signal Development :
-
Stop the reaction (e.g., by adding a suitable solvent or by rapid cooling).
-
Add a solution of 2 M NaOH to hydrolyze the intermediate product to fluorescein, if required by the specific protocol.
-
-
Fluorescence Measurement :
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
Visualizations
Caption: A flowchart illustrating the key steps of a typical this compound (DBF) assay.
Caption: The enzymatic conversion of DBF to the highly fluorescent product, fluorescein.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and degradation of Dibenzylfluorescein solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzylfluorescein (DBF) solutions.
Frequently Asked Questions (FAQs)
1. What is this compound (DBF) and what is its primary application?
This compound (DBF) is a non-fluorescent molecule that becomes fluorescent after enzymatic metabolism. It is primarily used as a fluorogenic probe to measure the activity of various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).[1][2][3][4][5] This makes it a valuable tool in drug metabolism studies and for screening potential drug-drug interactions.
2. How should I store and handle this compound powder and stock solutions?
Proper storage and handling are critical to maintain the integrity of DBF. It is light-sensitive and should be protected from direct sunlight and UV sources.
| Format | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture. |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
3. What solvents are recommended for preparing DBF stock solutions?
DBF is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/ml and in dimethylformamide (DMF) at 20 mg/ml. It is advisable to use a biocompatible solvent like DMSO for cell-based assays, ensuring the final concentration in the assay does not exceed a level that affects cell viability (typically ≤2%).
4. What are the typical excitation and emission wavelengths for the product of the DBF reaction?
The fluorescent product of the DBF enzymatic reaction, fluorescein (B123965), is typically measured with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535-538 nm.
5. How does light affect DBF solutions and what are the degradation products?
Troubleshooting Guides
Issue 1: High Background Fluorescence in My Assay
High background fluorescence can mask the signal from enzymatic activity, leading to inaccurate results.
| Possible Cause | Troubleshooting Step |
| Degradation of DBF due to light exposure | Always prepare DBF solutions under subdued lighting. Store stock solutions and experimental plates in the dark. |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and solvents. Filter-sterilize buffers if necessary. |
| Autofluorescence from test compounds | Run a control experiment with the test compound and all assay components except the enzyme to measure its intrinsic fluorescence. |
| Spontaneous hydrolysis of DBF | While less common, ensure the pH of your assay buffer is stable and within the optimal range for the enzyme. |
Issue 2: Low or No Signal (Low Enzymatic Activity)
A weak or absent signal can indicate a problem with one or more components of the enzymatic reaction.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Suboptimal DBF concentration | The recommended concentration for DBF is near its Michaelis constant (Km), which is typically in the range of 0.87-1.9 µM. Titrate the DBF concentration to find the optimal level for your specific experimental conditions. |
| Issues with the NADPH regenerating system | The enzymatic activity of CYPs is dependent on NADPH. Ensure all components of the regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and at the correct concentrations. |
| Presence of inhibitors in the reaction mixture | Ensure that none of the buffers or additives are known inhibitors of the CYP isoform being studied. Test compounds themselves may be potent inhibitors. |
| Incorrect measurement settings | Verify the excitation and emission wavelengths on your plate reader are set correctly (Ex: ~485 nm, Em: ~535-538 nm). |
Issue 3: Rapid Reaction Rate Leading to Substrate Depletion
In some cases, the enzymatic reaction can proceed too quickly, making it difficult to measure initial rates accurately.
| Possible Cause | Troubleshooting Step |
| Enzyme concentration is too high | Reduce the concentration of the CYP enzyme in the reaction. This will slow down the reaction rate, allowing for a longer linear phase for measurement. |
| Substrate concentration is too low | If the enzyme concentration is optimal, a low substrate concentration can be quickly depleted. Consider if the DBF concentration needs to be optimized. |
Experimental Protocols
Protocol: In Vitro CYP Activity Assay using DBF
This protocol provides a general framework for assessing the activity of a CYP enzyme using DBF.
-
Preparation of Reagents:
-
Prepare a stock solution of DBF (e.g., 10 mM in DMSO). Store at -80°C in aliquots.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Prepare an NADPH-regenerating system. A typical system contains 1.13 mM NADP+, 12.5 mM isocitric acid, 56.33 mM KCl, 12.5 mM MgCl2, 0.0125 mM MnCl2, and 0.075 U/ml isocitrate dehydrogenase in buffer.
-
-
Assay Procedure:
-
In a microplate well, combine the reaction buffer, the CYP enzyme (at the desired concentration), and the NADPH-regenerating system.
-
To initiate the reaction, add DBF to a final concentration within the Km range (e.g., 1-10 µM).
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Measurement:
-
The reaction can be stopped by rapid cooling to 4°C.
-
To enhance the fluorescent signal, add a strong base such as 2 M NaOH. This step hydrolyzes the intermediate product to fluorescein, which is highly fluorescent.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535-538 nm.
-
-
Controls:
-
No enzyme control: To measure background fluorescence from non-enzymatic degradation of DBF.
-
No NADPH control: To confirm the reaction is NADPH-dependent.
-
Positive control inhibitor: To confirm the assay can detect inhibition.
-
Visualizations
Caption: Metabolic pathway of this compound (DBF) by CYP enzymes.
Caption: General experimental workflow for a DBF-based CYP activity assay.
References
Correcting for the Inner Filter Effect in Dibenzylfluorescein Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dibenzylfluorescein (DBF) in enzymatic assays, the inner filter effect (IFE) can be a significant source of error, leading to the underestimation of enzyme activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and correct for the inner filter effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence measurements?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules in the sample.[1] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, particularly at higher concentrations.[1]
Q2: What are the primary and secondary inner filter effects?
A2: There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[1] This is particularly problematic in concentrated solutions where the light intensity decreases as it travels through the cuvette.[2]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.
Q3: Why is the inner filter effect a particular concern in this compound (DBF) assays?
A3: In a typical DBF assay, the non-fluorescent DBF is enzymatically converted to the highly fluorescent product, fluorescein (B123965). As the reaction progresses, the concentration of fluorescein increases, which can lead to an inner filter effect if it reaches a high enough concentration. Additionally, the substrate, DBF, and other components in the reaction mixture (e.g., cofactors, test compounds) may also absorb light at the excitation and/or emission wavelengths of fluorescein, contributing to the IFE from the start of the reaction.
Q4: How can I determine if the inner filter effect is impacting my results?
A4: A key indicator of the inner filter effect is a non-linear relationship between fluorescence intensity and the concentration of the fluorophore. If you plot the fluorescence of a dilution series of fluorescein, the plot should be linear at low concentrations and then begin to plateau at higher concentrations if the IFE is present. In a kinetic assay, if the rate of fluorescence increase slows down and plateaus sooner than expected, the inner filter effect could be the cause. As a general rule, the inner filter effect should be considered when the sum of the absorbance at the excitation and emission wavelengths (Aex + Aem) is greater than 0.08.
Q5: What are the common methods to correct for the inner filter effect?
A5: There are three primary methods to address the inner filter effect:
-
Dilution: This is the simplest approach. By diluting the sample, the concentration of absorbing molecules is reduced, thereby minimizing the IFE. However, this may not always be feasible if the fluorescence signal is weak.
-
Mathematical Correction: This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity. A commonly used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Experimental Correction: This involves creating a correction curve using a stable, non-reactive fluorophore and a substance that absorbs light but does not quench fluorescence. This method can be accurate but is more complex and time-consuming.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear increase in fluorescence over time in a kinetic assay | The concentration of the fluorescent product (fluorescein) is becoming high enough to cause an inner filter effect. | 1. If possible, dilute the enzyme or substrate to slow down the reaction rate and keep the final fluorescein concentration in the linear range. 2. Apply a mathematical correction at each time point of the kinetic assay (see Experimental Protocol). |
| Underestimation of enzyme activity (lower Vmax) | The inner filter effect is attenuating the fluorescence signal, leading to an artificially lower calculated reaction rate. | 1. Ensure that the total absorbance of the reaction mixture at the excitation and emission wavelengths is below 0.08. 2. If the absorbance is high, apply a mathematical correction to the fluorescence data before calculating the reaction velocity. |
| Inconsistent or irreproducible results between experiments | 1. Pipetting errors: Inaccurate pipetting leading to variations in substrate or enzyme concentrations. 2. Temperature fluctuations: Enzyme activity and fluorescence intensity can be temperature-dependent. 3. Sample evaporation: Evaporation from microplate wells can concentrate the sample. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a temperature-controlled plate reader or allow all reagents and plates to equilibrate to a stable room temperature before starting the assay. 3. Use plate seals to minimize evaporation, especially for long incubation times. |
| High background fluorescence | 1. Substrate instability: The DBF substrate may be unstable and spontaneously hydrolyze to a fluorescent product. 2. Contaminated reagents: Buffers or other reagents may contain fluorescent impurities. | 1. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic hydrolysis. Prepare the substrate solution fresh before each experiment. 2. Prepare fresh buffers and reagents using high-purity water. |
Data Presentation: Quantitative Insights into the Inner Filter Effect
To effectively apply the mathematical correction, it is crucial to know the absorbance of the components in your assay. The primary absorbing species to consider are the substrate (this compound) and the product (fluorescein).
Table 1: Molar Extinction Coefficient of Fluorescein at pH > 8.0
| Wavelength | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| ~490 nm (near excitation max) | 76,900 |
| ~515 nm (near emission max) | Lower, but not negligible |
Note: The molar extinction coefficient of fluorescein is highly pH-dependent.
Table 2: Calculated Absorbance of Fluorescein and the Onset of the Inner Filter Effect
| Fluorescein Concentration (µM) | Approximate Absorbance at 490 nm (1 cm pathlength) | Is IFE a Significant Concern? (A > 0.08) |
| 0.1 | 0.0077 | No |
| 0.5 | 0.0385 | No |
| 1.0 | 0.0769 | Borderline |
| 2.0 | 0.1538 | Yes |
| 5.0 | 0.3845 | Yes |
| 10.0 | 0.7690 | Yes |
Experimental Protocol: Mathematical Correction for Inner Filter Effect in a Kinetic DBF Assay
This protocol describes how to correct for the inner filter effect in a time-course experiment by measuring the absorbance of the reaction mixture.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities
-
This compound (DBF) substrate stock solution
-
Enzyme solution
-
Assay buffer
-
Fluorescein standard solution (for calibration, optional)
Methodology:
-
Determine the Absorbance Spectra of Substrate and Product:
-
Measure the absorbance spectrum of a known concentration of DBF in your assay buffer to determine its absorbance at the excitation (~485 nm) and emission (~538 nm) wavelengths of fluorescein.
-
Measure the absorbance spectrum of a known concentration of fluorescein in your assay buffer at the same wavelengths.
-
-
Set up the Kinetic Reaction:
-
Prepare your reaction mixture in a cuvette or microplate well, including the assay buffer, cofactors, and DBF substrate.
-
Initiate the reaction by adding the enzyme.
-
-
Acquire Time-Course Data:
-
Simultaneously measure the fluorescence intensity (F_observed) at an excitation of ~485 nm and emission of ~538 nm, and the absorbance at both ~485 nm (A_ex) and ~538 nm (A_em) at regular time intervals.
-
If simultaneous measurement is not possible, run two parallel reactions: one for fluorescence and one for absorbance measurements.
-
-
Calculate the Corrected Fluorescence:
-
For each time point, calculate the corrected fluorescence (F_corrected) using the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
-
Analyze the Data:
-
Plot the F_corrected values versus time to obtain the corrected reaction progress curve.
-
Calculate the initial velocity from the linear portion of this corrected curve.
-
Visualizing the Workflow
Caption: Decision workflow for correcting the inner filter effect.
Caption: Experimental workflow for mathematical IFE correction.
References
Best practices for storing and handling Dibenzylfluorescein
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving Dibenzylfluorescein (DBF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (DBF) is a non-fluorescent molecule that becomes fluorescent after enzymatic activity. It is primarily used as a fluorogenic probe to measure the activity of certain cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19).[1][2][3][4][5] This makes it a valuable tool in drug metabolism studies, high-throughput screening for enzyme inhibitors or activators, and toxicology research.
Q2: How should I store this compound powder?
This compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for at least two to four years. Some suppliers suggest that storage at -20°C can extend the shelf life of the powder for up to 3 years, while storage in a solvent at -80°C is recommended for up to 1 year.
Q3: What is the best way to prepare and store this compound stock solutions?
DBF is soluble in DMSO (up to 10 mg/ml) and DMF (up to 20 mg/ml). To prepare a stock solution, dissolve the DBF powder in the desired solvent. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, always protected from light.
Q4: What are the excitation and emission wavelengths for the fluorescent product of the DBF assay?
The fluorescent product, fluorescein (B123965), is typically measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm (or 538 nm).
Q5: What safety precautions should I take when handling this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to consult the Safety Data Sheet (SDS) for detailed hazard information and safe handling practices. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the compound in a well-ventilated area or a chemical fume hood.
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Storage Conditions |
| Solid Powder | -20°C | ≥ 2-4 years | Tightly sealed vial, protected from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed vials, protected from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquoted in tightly sealed vials, protected from light. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | Improper Storage: DBF powder or stock solutions may have degraded due to exposure to light, moisture, or improper temperature. | Always store DBF and its solutions at the recommended temperature and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Inactive Enzyme: The cytochrome P450 enzyme may be inactive or have low activity. | Ensure the enzyme is from a reliable source and has been stored correctly. Include a positive control with a known substrate to verify enzyme activity. | |
| Incorrect Reagent Concentration: The concentration of DBF or the enzyme may be too low. | Optimize the concentrations of both the substrate (DBF) and the enzyme. The typical working concentration for DBF is near its Km value (0.87-1.9 µM). | |
| Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme. | Ensure the assay buffer is at the correct pH (e.g., pH 7.4 for many CYPs) and the incubation is performed at the optimal temperature (typically 37°C). Optimize the incubation time. | |
| Missing Cofactors: The NADPH-regenerating system, essential for CYP activity, may be missing or inactive. | Ensure all components of the NADPH-regenerating system are present and active. | |
| High Background Fluorescence | Contamination: Reagents or labware may be contaminated with fluorescent substances. | Use high-purity reagents and thoroughly clean all labware. Run a blank control (without enzyme or without substrate) to check for background fluorescence. |
| Substrate Instability: DBF can decompose to a fluorescent product, especially in the presence of a strong base like 2 M NaOH, which is sometimes used to stop the reaction and enhance the signal. | Minimize the exposure of DBF to strong bases. If a stop solution is necessary, consider alternative methods or carefully control the timing of its addition and measurement. | |
| Cell-Free Interaction: The test compound itself might interact with DBF, causing an increase in fluorescence independent of enzyme activity. | Include a cell-free control with the test compound and DBF to assess any direct interaction. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent Incubation Times: Variations in the start and stop times of the reaction for different wells. | Use a multi-channel pipette or an automated liquid handling system to ensure consistent timing. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter results. | Avoid using the outermost wells of the microplate, or fill them with a buffer to minimize evaporation from adjacent wells. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay using this compound
This protocol outlines a typical procedure for measuring the activity and inhibition of CYP enzymes using DBF.
1. Reagent Preparation:
-
This compound (DBF) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -80°C.
-
NADPH-Regenerating System: Prepare a solution containing 1.13 mM NADP, 12.5 mM isocitric acid, 56.33 mM KCl, 187.5 mM Tris-HCl (pH 7.4), 12.5 mM MgCl2, 0.0125 mM MnCl2, and 0.075 U/ml isocitrate dehydrogenase.
-
Enzyme Solution: Dilute the CYP enzyme (e.g., CYP3A4, CYP2C19) to the desired concentration in the appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Test Compound Solutions: Prepare serial dilutions of the inhibitor compound in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
CYP Enzyme
-
Test Compound (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding DBF (final concentration typically 1-10 µM).
-
Start the enzymatic reaction by adding the NADPH-regenerating system. The final reaction volume is typically 150-200 µL.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., by rapid cooling to 4°C or addition of a chemical agent). Note that adding a strong base like 2 M NaOH can hydrolyze the product to fluorescein and enhance the signal, but may also cause decomposition of the substrate.
-
Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a CYP inhibition assay using this compound.
Caption: Reaction pathway of this compound metabolism by Cytochrome P450 enzymes.
References
Technical Support Center: Optimization of NaOH for Fluorescein Hydrolysis
Welcome to the technical support center for the optimization of sodium hydroxide (B78521) (NaOH) concentration in fluorescein (B123965) hydrolysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using NaOH in a fluorescein hydrolysis assay?
A1: Sodium hydroxide (NaOH) serves two primary purposes in the chemical hydrolysis of non-fluorescent fluorescein esters, such as fluorescein diacetate (FDA). Firstly, it acts as a catalyst for the saponification (hydrolysis) of the ester bonds, releasing the fluorescent fluorescein molecule. Secondly, NaOH creates a highly alkaline environment, which is essential for maximizing the fluorescence quantum yield of the resulting fluorescein. The dianionic form of fluorescein, which predominates at a pH above 8, exhibits the most intense fluorescence.
Q2: What is the optimal concentration of NaOH for fluorescein hydrolysis?
A2: The optimal NaOH concentration is a balance between achieving rapid and complete hydrolysis of the fluorescein ester and avoiding potential issues at very high base concentrations. Generally, a concentration of 0.1 N NaOH is a good starting point and is often cited for achieving a high fluorescence quantum yield for fluorescein.[1] However, the optimal concentration can depend on the specific fluorescein ester being used, the reaction time, and the temperature. It is recommended to perform an optimization experiment to determine the ideal concentration for your specific assay.
Q3: How does pH affect the fluorescence of fluorescein?
A3: The fluorescence of fluorescein is highly dependent on pH.[2] The molecule exists in different ionic forms depending on the pH of the solution. The dianionic form, which is prevalent in basic conditions (pH > 8), has the highest fluorescence quantum yield.[3] As the pH decreases, the fluorescein molecule becomes protonated, leading to a significant decrease in fluorescence intensity. Therefore, maintaining a sufficiently high pH with NaOH is critical for a sensitive and accurate measurement.
Q4: Can a very high concentration of NaOH negatively impact the assay?
A4: While a basic environment is necessary, an excessively high concentration of NaOH could potentially lead to issues such as fluorescence quenching, although this is not a commonly reported problem for fluorescein with NaOH itself. More practically, very high concentrations of NaOH can be hazardous to handle and may require special considerations for instrument compatibility. It is always best to use the lowest concentration that provides complete and rapid hydrolysis with maximal fluorescence.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal.
-
Question: I have added my fluorescein ester to the NaOH solution, but I am not seeing the expected level of fluorescence. What could be the problem?
-
Answer:
-
Incomplete Hydrolysis: The concentration of NaOH may be too low, or the incubation time may be too short to fully hydrolyze the ester. Consider increasing the NaOH concentration or extending the incubation period.
-
Incorrect pH: The final pH of the solution may not be sufficiently alkaline to maximize fluorescein's fluorescence. Verify the pH of your NaOH solution.
-
Degraded Reagents: The fluorescein ester may have degraded over time. Ensure it has been stored correctly, protected from light and moisture.
-
Instrument Settings: Check that the excitation and emission wavelengths on your fluorometer are set correctly for fluorescein (typically around 490 nm for excitation and 515 nm for emission).
-
Issue 2: High background fluorescence.
-
Question: My blank (NaOH solution without the fluorescein ester) is showing a high fluorescence reading. What can I do to reduce this?
-
Answer:
-
Contaminated Reagents: The NaOH solution or the water used to prepare it may be contaminated with fluorescent impurities. Try using a fresh batch of high-purity NaOH and ultrapure water.
-
Autofluorescence of Consumables: The microplates or cuvettes you are using may exhibit autofluorescence. Test the fluorescence of your consumables with only the NaOH solution to check for this.
-
Intrinsic Fluorescence of NaOH Solutions: At very high concentrations and sensitive instrument settings, concentrated NaOH solutions themselves can exhibit weak intrinsic fluorescence.[4] Ensure you are using an appropriate blank for subtraction.
-
Issue 3: Inconsistent or irreproducible results.
-
Question: I am getting significant variability between my replicate experiments. What are the likely causes?
-
Answer:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of both the fluorescein ester and the NaOH solution. Small variations in volume can lead to significant differences in concentration and, therefore, fluorescence.
-
Temperature Fluctuations: The rate of hydrolysis is temperature-dependent. Ensure all samples and reagents are at a consistent temperature and that the incubation is performed at a controlled temperature.
-
Timing Inconsistencies: If you are measuring the kinetics of the reaction, be very precise with your timing of reagent addition and measurement for each sample.
-
Mixing: Ensure thorough but gentle mixing of the reagents upon addition to initiate the hydrolysis reaction uniformly.
-
Data Presentation
Table 1: Effect of NaOH Concentration on Fluorescein Diacetate (FDA) Hydrolysis and Fluorescence Intensity
| NaOH Concentration (N) | Incubation Time (minutes) | Relative Fluorescence Units (RFU) | Observations |
| 0.01 | 10 | 12,500 | Incomplete hydrolysis, signal still increasing. |
| 0.05 | 10 | 45,800 | Near-complete hydrolysis, strong signal. |
| 0.1 | 10 | 52,300 | Complete hydrolysis, maximal fluorescence. |
| 0.5 | 10 | 51,900 | Complete hydrolysis, no significant increase in signal. |
| 1.0 | 10 | 51,500 | Complete hydrolysis, slight decrease in signal may indicate minor quenching. |
Note: The data presented in this table is representative and intended to illustrate the expected trend. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Optimization of NaOH Concentration for Fluorescein Diacetate (FDA) Hydrolysis
This protocol describes a method to determine the optimal concentration of NaOH for the complete and rapid hydrolysis of FDA, resulting in a maximal and stable fluorescent signal.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)
-
Sodium Hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 N, 0.05 N, 0.1 N, 0.5 N, 1.0 N) prepared in ultrapure water
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~515 nm)
-
Multichannel pipette
Methodology:
-
Preparation of Reagents: Prepare a series of NaOH solutions with different normalities. Prepare a working solution of FDA by diluting the stock solution in an appropriate solvent.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of each NaOH concentration to multiple wells (e.g., 100 µL).
-
Include a set of wells with only NaOH solution to serve as a blank for each concentration.
-
-
Initiation of Hydrolysis:
-
Using a multichannel pipette, add a small, fixed volume of the FDA working solution to each well containing NaOH (e.g., 5 µL).
-
Immediately after adding the FDA, mix the contents of the wells by gentle shaking or pipetting up and down.
-
-
Incubation: Incubate the microplate at a controlled room temperature for a set period (e.g., 10 minutes), protected from light.
-
Fluorescence Measurement: After the incubation period, measure the fluorescence intensity in each well using the microplate reader with the appropriate excitation and emission wavelengths for fluorescein.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the corresponding sample wells for each NaOH concentration.
-
Plot the background-subtracted relative fluorescence units (RFU) against the NaOH concentration.
-
The optimal NaOH concentration is the lowest concentration that gives the maximal and most stable fluorescence signal.
-
Visualizations
Caption: Workflow for optimizing NaOH concentration.
Caption: NaOH-mediated hydrolysis of FDA.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
Validation & Comparative
A Researcher's Guide to Fluorogenic P450 Probes: Comparing Dibenzylfluorescein and Alternatives
In the landscape of drug discovery and development, the cytochrome P450 (CYP450) enzyme superfamily stands as a critical gatekeeper of xenobiotic metabolism. Understanding how novel chemical entities interact with these enzymes is paramount for predicting drug-drug interactions, metabolic stability, and potential toxicity. Fluorogenic probes have emerged as indispensable tools for high-throughput screening of CYP450 activity, offering a sensitive and efficient alternative to traditional chromatographic methods. This guide provides a comprehensive comparison of Dibenzylfluorescein (DBF) with other commonly used fluorogenic probes, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of Fluorogenic P450 Probes
The selection of a suitable fluorogenic probe depends on several factors, including the specific CYP450 isoform of interest, the required sensitivity, and the potential for spectral interference from test compounds. The following tables summarize the key performance characteristics of this compound and other widely used probes.
Table 1: General Properties of Common Fluorogenic P450 Probes
| Probe | Predominant CYP Isoform(s) | Excitation (nm) | Emission (nm) | Common Abbreviation |
| This compound | CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP19 | 485 | 538 | DBF |
| 7-Ethoxyresorufin | CYP1A1, CYP1A2, CYP1B1 | 530-550 | 580-590 | EROD |
| 7-Benzyloxyresorufin | CYP2B6 | 530-550 | 580-590 | BROD |
| 7-Methoxy-4-(trifluoromethyl)coumarin | CYP2C19 | 410 | 538 | MFC |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin | CYP3A4, CYP1A2 | 410 | 538 | BFC |
| 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin | CYP2D6 | 400 | 450 | AMMC |
| Rhodamine 110 derivative | CYP1A1 | ~490 | ~520 | N/A |
Table 2: Comparative Kinetic Parameters of Fluorogenic Probes for Major CYP450 Isoforms
| CYP Isoform | Probe | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) | kcat (min-1) | Catalytic Efficiency (kcat/Km, M-1s-1) |
| CYP1A2 | 7-Ethoxyresorufin (EROD) | 0.35 ± 0.1[1] | 0.21 ± 0.01 nmol/min[1] | - | - |
| CYP2B6 | 7-Benzyloxyresorufin (BROD) | 46 µM[2] | - | - | - |
| CYP2C9 | 7-Ethoxyresorufin (EROD) | 0.45 ± 0.06[1] | 0.27 ± 0.09 nmol/min[1] | - | - |
| CYP2C19 | 3-O-methylfluorescein (OMF) | 3.0 µM | - | - | - |
| CYP2D6 | 7-Ethoxyresorufin (EROD) | 1.63 ± 0.7 | 0.05 ± 0.01 nmol/min | - | - |
| CYP3A4 | This compound (DBF) | 1.77 ± 0.3 | 1.00 (relative) | - | - |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | 8.3 ± 1.3 | 454 ± 98 pmol/min/mg protein | - | - | |
| CYP1A1 | Rhodamine 110 derivative | 0.09 | - | - | 8.8 x 103 |
Note: Kinetic parameters can vary depending on the experimental conditions, enzyme source (e.g., recombinant enzyme vs. human liver microsomes), and laboratory. The data presented here are for comparative purposes. Vmax values are presented as reported in the source, which may be relative fluorescence units or a calculated rate.
Mechanism of Action: A Common Pathway to Fluorescence
The majority of the fluorogenic probes discussed, including this compound, operate on a similar principle: enzymatic O-dealkylation. In their native state, these molecules are non-fluorescent or weakly fluorescent. Upon interaction with the active site of a specific CYP450 enzyme, an alkyl or benzyl (B1604629) group is cleaved from the fluorophore core. This metabolic conversion yields a highly fluorescent product that can be readily quantified.
Experimental Protocols: A Step-by-Step Guide to CYP450 Inhibition Assays
The following protocol provides a generalized framework for conducting a CYP450 inhibition assay using a fluorogenic probe in a 96-well plate format. This can be adapted for specific probes and CYP isoforms by optimizing substrate and enzyme concentrations.
Materials:
-
Recombinant human CYP450 enzymes (e.g., baculosomes or microsomes)
-
Fluorogenic probe substrate (e.g., this compound)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds and known inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorogenic probe in buffer. The final concentration should be at or near the Km for the specific CYP isoform.
-
Prepare serial dilutions of the test compounds and a known inhibitor in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
Prepare the CYP450 enzyme dilution in cold buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the test compounds and controls (vehicle and positive inhibitor).
-
Add the diluted CYP450 enzyme to all wells except the negative control (no enzyme) wells.
-
Add the fluorogenic probe solution to all wells.
-
The final volume in each well before initiating the reaction should be consistent.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or at a single endpoint after a fixed incubation time. For endpoint assays, the reaction can be stopped by adding a solvent like acetonitrile.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound remains a versatile and widely used fluorogenic probe, particularly for CYP3A4 and several CYP2C isoforms. Its broad substrate specificity can be advantageous for general screening but may necessitate the use of more selective probes or specific inhibitors for isoform-specific studies. Newer generations of fluorogenic probes, such as those based on rhodamine, offer enhanced sensitivity and lower background fluorescence, making them suitable for detecting low levels of enzyme activity. The choice of the most appropriate probe will ultimately be dictated by the specific research question, the CYP isoform of interest, and the experimental platform. By carefully considering the comparative data and adhering to robust experimental protocols, researchers can effectively leverage fluorogenic probes to accelerate the characterization of drug candidates and advance our understanding of drug metabolism.
References
A Head-to-Head Battle: Validating Dibenzylfluorescein-Based Assays Against the Gold Standard LC-MS for Cytochrome P450 Inhibition Studies
For researchers, scientists, and drug development professionals navigating the critical path of evaluating drug-drug interactions, the choice of assay for determining cytochrome P450 (CYP) enzyme inhibition is paramount. This guide provides a comprehensive comparison of the high-throughput, fluorescence-based Dibenzylfluorescein (DBF) assay and the highly specific, sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method, supported by experimental data and detailed protocols.
The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of drugs. Inhibition of these enzymes by a co-administered drug can lead to altered pharmacokinetic profiles, potentially causing adverse drug reactions. Therefore, accurate assessment of the inhibitory potential of new chemical entities is a regulatory requirement and a cornerstone of drug safety evaluation.
While LC-MS is widely regarded as the "gold standard" for its precision and ability to measure metabolite formation directly in complex biological matrices like human liver microsomes (HLM), fluorescent assays utilizing probes like this compound offer a compelling alternative due to their speed, cost-effectiveness, and amenability to high-throughput screening.[1][2][3] This guide delves into the validation of the DBF-based assay against LC-MS methods, providing a clear, data-driven comparison to inform your assay selection.
Quantitative Data Presentation: A Comparative Analysis
To provide a quantitative perspective on the performance of the this compound-based assay relative to LC-MS, the following table summarizes the half-maximal inhibitory concentration (IC50) values for known CYP3A inhibitors, lopinavir (B192967) and ritonavir. The data presented is for CYP3A7, an isoform highly expressed in fetal and neonatal liver that shares significant structural and functional similarity with the major adult isoform, CYP3A4.[4] The close correlation of these values underscores the utility of the DBF assay in providing reliable inhibitory potency data.
| Compound | Assay Method | Substrate | Enzyme Source | IC50 (µM) | Reference |
| Lopinavir | This compound Assay | This compound | Recombinant CYP3A7 | 3.01 | [4] |
| LC-MS | DHEA-S | Recombinant CYP3A7 | 5.88 | ||
| Ritonavir | This compound Assay | This compound | Recombinant CYP3A7 | 0.0278 | |
| LC-MS | DHEA-S | Recombinant CYP3A7 | 0.0514 |
Note: While the absolute IC50 values show a less than twofold difference, the trend in potency is consistent between the two assays, validating the DBF assay as a reliable screening tool. The minor discrepancies can be attributed to differences in substrate affinity and the analytical methods themselves.
Signaling Pathway and Experimental Workflows
To visualize the underlying biochemical reaction and the procedural steps of each assay, the following diagrams are provided.
The diagram above illustrates the catalytic cycle of cytochrome P450 enzymes, specifically showing the conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, fluorescein.
The workflow for the this compound assay is a streamlined process involving reagent preparation, incubation, and fluorescence measurement, making it ideal for high-throughput screening.
The LC-MS workflow involves more extensive sample preparation, including protein precipitation, before the highly sensitive and specific analysis of metabolite formation.
Experimental Protocols
This compound (DBF)-Based Fluorescence Assay for CYP3A Inhibition
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
1. Reagent Preparation:
- Potassium Phosphate Buffer: 100 mM, pH 7.4.
- This compound (DBF) Stock Solution: Prepare a stock solution in DMSO. The final concentration in the assay is typically around the Km value (e.g., 0.156 µM for CYP3A7).
- Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds and known inhibitors (e.g., lopinavir, ritonavir) in DMSO. The final DMSO concentration in the assay should be kept below 0.2%.
- CYP3A Enzyme Stock: Use recombinant human CYP3A4 or other isoforms.
- NADPH Regenerating System: A commercially available system or a solution containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 2 IU/mL of glucose-6-phosphate dehydrogenase.
- Stop Solution: 2 M NaOH.
2. Assay Procedure:
- Dispense 80 µL of an enzyme/substrate mix (containing buffer, CYP3A enzyme, and DBF) into each well of a 96-well plate.
- Add the test compounds or control inhibitors to the respective wells.
- Pre-incubate the plate at 37°C for 3-5 minutes.
- Initiate the reaction by adding 20 µL of the NADPH regenerating system to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 45 minutes), with shaking.
- Terminate the reaction by adding 75 µL of 2 M NaOH to each well.
- Incubate for an additional hour to allow for complete hydrolysis to fluorescein.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 538 nm, respectively.
3. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
LC-MS/MS-Based Assay for CYP3A4 Inhibition using Midazolam
This protocol describes a typical LC-MS/MS assay for CYP3A4 inhibition using the probe substrate midazolam.
1. Reagent Preparation:
- Potassium Phosphate Buffer: 0.1 M, pH 7.4.
- Midazolam Stock Solution: Prepare a stock solution in a suitable solvent (e.g., methanol). The final concentration in the assay is typically around the Km value.
- Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., ketoconazole) in a suitable solvent.
- Human Liver Microsomes (HLM) or Recombinant CYP3A4: Prepare a stock suspension in buffer.
- NADPH Regenerating System: As described for the DBF assay.
- Termination/Precipitation Solution: Acetonitrile (B52724) containing an internal standard (e.g., α-hydroxymidazolam-d4).
2. Assay Procedure:
- In a microcentrifuge tube or 96-well plate, combine the buffer, HLM or recombinant CYP3A4, midazolam, and the test inhibitor.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specific duration (e.g., 10 minutes).
- Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. This also serves to precipitate the proteins.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.
- Transfer the supernatant to an autosampler vial or a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
- Inject an aliquot of the supernatant onto a suitable C18 reverse-phase HPLC column.
- Separate the analyte (1'-hydroxymidazolam) from the parent drug and other matrix components using a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol.
- Detect and quantify the metabolite and internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
- Determine the peak area ratio of the analyte to the internal standard.
- Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion: Choosing the Right Tool for the Job
The validation of the this compound-based assay against the gold standard LC-MS method demonstrates its utility as a robust and reliable tool for the initial screening of CYP450 inhibition. Its high-throughput nature, lower cost, and simpler workflow make it an attractive option for early-stage drug discovery, allowing for the rapid profiling of large compound libraries.
However, the LC-MS method remains indispensable for its superior sensitivity, specificity, and its applicability to complex biological matrices like human liver microsomes, which more closely mimic in vivo conditions. It is the preferred method for generating definitive IC50 values for regulatory submissions and for investigating complex drug-drug interactions.
Ultimately, the choice between a this compound-based assay and an LC-MS method will depend on the specific stage of drug development, the required throughput, and the desired level of analytical detail. For high-throughput screening and initial hit identification, the DBF assay is an excellent choice. For in-depth characterization and regulatory studies, the precision and accuracy of LC-MS are unparalleled. A tiered approach, using the DBF assay for primary screening followed by LC-MS confirmation of hits, can be a highly effective and efficient strategy in drug development.
References
- 1. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 2. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 3. enamine.net [enamine.net]
- 4. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytochrome P450 Cross-Reactivity of Dibenzylfluorescein: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the substrate specificity of fluorescent probes is paramount for accurate in vitro drug metabolism and drug-drug interaction studies. This guide provides a comprehensive comparison of the cross-reactivity of Dibenzylfluorescein (DBF) with various human cytochrome P450 (CYP) isoforms, supported by experimental data and detailed protocols.
This compound (DBF) is a widely utilized fluorogenic probe for assessing the activity of cytochrome P450 enzymes. Its application relies on the enzymatic O-debenzylation, a reaction catalyzed by several CYP isoforms, which ultimately yields the highly fluorescent molecule, fluorescein (B123965). While DBF is commonly associated with CYP3A4 activity, evidence indicates a broader reactivity profile, making a detailed understanding of its interactions with other CYPs crucial for precise experimental design and data interpretation.
Quantitative Comparison of this compound Metabolism by CYP Isoforms
The following table summarizes the available kinetic parameters for the metabolism of this compound by various human CYP isoforms. The data highlights the differential affinity and turnover rates of DBF across the CYP superfamily.
| CYP Isoform | Michaelis-Menten Constant (Km) (µM) | Maximum Velocity (Vmax) (pmol product/min/pmol CYP) | Notes |
| CYP3A4 | 1.77 ± 0.3[1] | Not explicitly quantified in pmol/min/pmol; reported as the rate of change in relative fluorescence units (RFU) per minute[1] | DBF is a well-established substrate for CYP3A4.[1] Other studies have reported Km values of 0.87 ± 0.12 µM and 1.37 ± 0.22 µM.[1] |
| CYP3A7 | 0.52[2] | 0.15 | Exhibits the highest reported affinity for DBF among the tested isoforms. |
| CYP2C8 | Data not available | Data not available | Studies in intact cells expressing individual P450s show high metabolic activity towards DBF. |
| CYP2C9 | Data not available | Data not available | Indicated as a potential contributor to DBF metabolism. |
| CYP2C19 | Data not available | Data not available | Along with CYP2C8, demonstrated the highest activity in intact cell-based assays. Broadly used as a substrate for this isoform. |
| CYP1A2 | Data not available | Data not available | DBF is broadly used as a profluorescent probe for this isoform. |
| CYP2B6 | Data not available | Data not available | DBF is broadly used as a profluorescent probe for this isoform. |
| CYP19 (Aromatase) | Data not available | Data not available | DBF acts as a substrate for aromatase. |
General Apparent Km: An apparent Michaelis-Menten constant (Km) for this compound across various CYP isoforms is typically in the range of 0.87-1.9 µM.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of this compound with different CYP isoforms is provided below. This protocol is a compilation based on established methods.
Materials:
-
Recombinant human CYP isoforms (e.g., from insect cell microsomes)
-
This compound (DBF) stock solution (e.g., in DMSO or acetonitrile)
-
100 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
MgCl2
-
-
2 M Sodium Hydroxide (NaOH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the NADPH regenerating system solution containing NADP+, G6P, G6PDH, and MgCl2 in 100 mM potassium phosphate buffer.
-
Dilute the recombinant CYP isoforms to the desired concentration in 100 mM potassium phosphate buffer.
-
Prepare a series of DBF dilutions in the assay buffer to determine kinetic parameters. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Recombinant CYP isoform solution.
-
100 mM Potassium Phosphate Buffer (pH 7.4).
-
DBF solution at various concentrations.
-
-
Include control wells:
-
No enzyme control (to measure background fluorescence).
-
No substrate control.
-
No NADPH regenerating system control.
-
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction and Fluorescence Enhancement:
-
Stop the reaction by adding a solution of 2 M NaOH to each well. The addition of a strong base also serves to hydrolyze the intermediate product, fluorescein benzyl (B1604629) ether, to fluorescein, thereby enhancing the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 538 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
For kinetic analysis, plot the reaction velocity (rate of fluorescence increase) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Process
To further clarify the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.
Conclusion
This compound serves as a valuable tool for probing the activity of multiple CYP isoforms. While it exhibits a high affinity for CYP3A7 and is a well-characterized substrate for CYP3A4, its cross-reactivity with members of the CYP2C subfamily, as well as CYP1A2 and CYP2B6, necessitates careful consideration in experimental design. Researchers should be aware of this promiscuity and, when aiming for isoform-specific measurements, may need to employ specific inhibitors or utilize a panel of recombinant enzymes to dissect the contribution of individual CYPs. The provided protocols and diagrams offer a solid foundation for conducting and interpreting studies on the cross-reactivity of this compound, ultimately leading to more accurate and reliable data in the field of drug metabolism.
References
- 1. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dibenzylfluorescein vs. Luciferin-Based P450 Probes
For researchers, scientists, and drug development professionals navigating the landscape of cytochrome P450 (P450) enzyme activity assays, the choice of probe substrate is a critical determinant of experimental success. This guide provides an objective comparison of two widely used probe types: the fluorogenic substrate Dibenzylfluorescein (DBF) and the new generation of luciferin-based bioluminogenic probes. We will delve into their mechanisms, performance characteristics, and experimental protocols, supported by available data, to empower you in selecting the optimal tool for your research needs.
This compound has long been a staple in high-throughput screening (HTS) for P450 inhibition, valued for its straightforward fluorescent readout. However, luciferin-based probes, such as those in the P450-Glo™ systems, have emerged as a powerful alternative, offering significant advantages in sensitivity and reduced interference. This guide will illuminate the key differentiators to inform your assay design and data interpretation.
At a Glance: Key Performance Characteristics
| Feature | This compound (DBF) | Luciferin-Based Probes (e.g., P450-Glo™) |
| Signal Detection | Fluorescence | Bioluminescence |
| Primary Output | Relative Fluorescence Units (RFU) | Relative Light Units (RLU) |
| Sensitivity | Good | Excellent, often higher than fluorescent methods[1][2] |
| Signal-to-Background Ratio | Moderate to High | Very High[1][2] |
| Multiplexing Capability | Yes, with spectrally distinct fluorophores | Yes, can be multiplexed with fluorescent assays[3] |
| Primary Advantages | Cost-effective, well-established | High sensitivity, low background, reduced compound interference |
| Primary Limitations | Susceptible to interference from fluorescent compounds and light scattering | Higher reagent cost, potential for luciferase inhibition (minimized in newer formulations) |
Delving into the Mechanisms: A Tale of Two Signals
The fundamental difference between DBF and luciferin-based probes lies in their signal generation pathways.
This compound (DBF): A Two-Step Fluorescent Activation
DBF is a non-fluorescent molecule that is a substrate for several cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). The enzymatic reaction proceeds in two stages to generate a fluorescent signal:
-
P450-mediated Dealkylation: The P450 enzyme metabolizes DBF, removing a benzyl (B1604629) group to form an intermediate, fluorescein (B123965) benzyl ether.
-
Hydrolysis to Fluorescein: In a second, non-enzymatic step, the addition of a strong base (typically sodium hydroxide) hydrolyzes the fluorescein benzyl ether to produce the highly fluorescent molecule, fluorescein. The fluorescence is then measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.
Luciferin-Based Probes: A Bioluminescent Cascade
Luciferin-based P450 assays utilize derivatives of luciferin (B1168401), termed proluciferins, which are not substrates for luciferase. Specific P450 enzymes recognize and metabolize these proluciferins, converting them into luciferin. This newly formed luciferin then acts as a substrate for the luciferase enzyme, which is added in a second step along with ATP, to generate a sustained, glow-type bioluminescent signal. The intensity of the light produced is directly proportional to the amount of luciferin generated and, therefore, to the P450 enzyme activity.
Performance Deep Dive: A Quantitative Comparison
While a direct, side-by-side comparison of absolute activity values is challenging due to the different signal outputs (fluorescence vs. luminescence), we can compare key performance parameters based on available data. The following tables summarize kinetic and performance data for CYP3A4, a major drug-metabolizing enzyme, as an illustrative example.
Table 1: Michaelis-Menten Kinetic Parameters for CYP3A4
| Probe | KM (µM) | Vmax | Source |
| This compound (DBF) | 1.77 ± 0.3 | RFU/min | |
| Luciferin-IPA | Not explicitly stated | pmol/min/pmol CYP |
Note: The Vmax for DBF is reported in Relative Fluorescence Units (RFU) per minute, as the fluorescent product is not commercially available for creating a standard curve to convert to a molar rate. In contrast, luciferin-based assays can be quantified against a luciferin standard curve.
Table 2: Assay Performance Metrics
| Parameter | This compound (DBF) | Luciferin-Based Probes (P450-Glo™) |
| Limit of Detection (LOD) | Dependent on instrument and assay conditions | Lower than fluorescent methods due to high signal amplification |
| Signal-to-Background (S/B) Ratio | Good | Excellent; a mean value of 2580 was observed at 0.3 nM CYP3A4 with Luciferin-IPA |
| Z'-factor | Generally ≥ 0.5 for a robust assay | Typically > 0.8, indicating a highly robust assay |
Experimental Protocols: A Step-by-Step Guide
The following sections provide a generalized overview of the experimental workflows for both DBF and luciferin-based P450 assays.
This compound (DBF) Assay Protocol (Adapted from pFluor50)
This protocol is a representative example for a 384-well plate format.
Materials:
-
CYP450 enzyme preparation (e.g., recombinant enzyme or microsomes)
-
This compound (DBF)
-
Potassium phosphate (B84403) buffer
-
NADPH regenerating system
-
Sodium hydroxide (B78521) (NaOH) for stopping the reaction and developing fluorescence
-
Multiwell plates (e.g., 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing the buffer, CYP450 enzyme, and the NADPH regenerating system.
-
Dispense the master mix into the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the DBF substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a solution of NaOH.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for complete hydrolysis.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).
Luciferin-Based (P450-Glo™) Assay Protocol
This protocol is a generalized workflow for a 96-well plate format.
Materials:
-
P450-Glo™ Assay System (contains proluciferin substrate, Luciferin Detection Reagent, buffer)
-
CYP450 enzyme preparation
-
NADPH Regeneration System
-
Multiwell plates (opaque-walled for luminescence)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the buffer and the proluciferin substrate.
-
Add the CYP450 enzyme to the reaction mixture.
-
Dispense the enzyme/substrate mixture into the wells of an opaque microplate.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or room temperature) for about 10 minutes.
-
Initiate the P450 reaction by adding the NADPH Regeneration System.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the P450 reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for approximately 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Discussion of Advantages and Disadvantages
This compound:
The primary advantage of DBF lies in its cost-effectiveness and its long history of use in P450 research, making it a well-understood and widely accessible probe. The fluorescent signal is stable, and the assay can be adapted for high-throughput screening.
However, the major drawback of DBF and other fluorescent probes is their susceptibility to interference . Test compounds that are themselves fluorescent can emit light at similar wavelengths, leading to false negatives or inaccurate results. Similarly, precipitated compounds can cause light scattering, which can be misread as a fluorescent signal, resulting in false positives. The requirement for a stop reagent (NaOH) adds an extra step to the protocol and can sometimes contribute to higher background fluorescence.
Luciferin-Based Probes:
The standout advantage of luciferin-based assays is their exquisite sensitivity and high signal-to-background ratio . This is due to the enzymatic amplification of the signal by luciferase and the inherently low background of bioluminescence. This high sensitivity allows for the use of lower enzyme concentrations, which can be a significant cost-saving measure, especially when working with expensive recombinant P450s.
Furthermore, bioluminescent assays are less prone to interference from fluorescent compounds and light scattering that plague fluorescent assays. The "glow-type" signal is stable over a long period, allowing for batch processing of plates without the need for injectors on the luminometer. The simple, homogeneous "add-and-read" format is also highly amenable to automation.
The main consideration for luciferin-based probes is the higher initial cost of the reagents . While the potential for luciferase inhibition by test compounds exists, newer formulations of the Luciferin Detection Reagent have been optimized to minimize this issue.
Conclusion: Making the Right Choice for Your Research
Both this compound and luciferin-based probes are valuable tools for assessing cytochrome P450 activity. The optimal choice depends on the specific requirements of your experiment.
-
For cost-sensitive, high-throughput screening of large compound libraries where some level of follow-up on hits is acceptable, this compound remains a viable option. Its well-established protocols and lower cost are attractive for initial screens.
-
For applications demanding the highest sensitivity, a large dynamic range, and minimal interference from test compounds, luciferin-based probes are the superior choice. Their robustness, high signal-to-background ratio, and resistance to common sources of interference in fluorescent assays provide higher quality data and greater confidence in the results, particularly when working with precious samples or for detailed kinetic studies.
By understanding the distinct advantages and limitations of each probe type, researchers can design more effective and reliable P450 assays, ultimately accelerating the pace of drug discovery and development.
References
A Comparative Guide to Cytochrome P450 Activity Assays: Focus on Dibenzylfluorescein (DBF)
For researchers, scientists, and drug development professionals, the accurate assessment of cytochrome P450 (CYP) enzyme activity is critical for preclinical drug metabolism and drug-drug interaction studies. The Dibenzylfluorescein (DBF) assay is a commonly utilized tool for this purpose. This guide provides an objective comparison of the DBF assay with prominent alternatives, focusing on reproducibility and robustness, and is supported by experimental data and detailed protocols.
The this compound (DBF) assay is a fluorescence-based method used to measure the activity of several key drug-metabolizing CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19. The assay relies on the enzymatic dealkylation of the non-fluorescent DBF substrate into a fluorescein (B123965) ester, which is then hydrolyzed to the highly fluorescent molecule, fluorescein, under basic conditions. While the DBF assay is amenable to high-throughput screening (HTS), its performance in terms of reproducibility and robustness can be influenced by several factors, including potential interference from fluorescent test compounds.
This guide compares the DBF assay with two primary alternatives: luciferin-based bioluminescent assays and traditional High-Performance Liquid Chromatography (HPLC)-based methods.
Quantitative Performance Comparison
The robustness and suitability of an assay for high-throughput screening are often evaluated using statistical parameters such as the Z'-factor and the coefficient of variation (%CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a %CV of less than 15% is generally considered acceptable.
| Assay Type | Key Performance Metric | Typical Values | References |
| This compound (DBF) Assay | Z'-factor | Generally considered acceptable for HTS, but specific values are less frequently reported in literature compared to newer methods. Performance can be substrate and CYP isoform-dependent. | [1][2] |
| %CV | Dependent on experimental conditions and specific CYP isoform. | [1] | |
| Luciferin-Based Assays (e.g., P450-Glo™) | Z'-factor | > 0.8 for multiple CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) | [3][4] |
| %CV | Typically low, for example: - CYP1A2: ~1.42% - CYP2D6: ~2.22% - CYP3A4: ~2.13% | ||
| Signal-to-Background (S/B) | Generally high, for example: - CYP1A2: ~17.8 - CYP2D6: ~18.7 - CYP3A4: ~4.36 | ||
| HPLC-Based Assays | Intra- and Inter-day Precision (%CV) | < 15% | |
| Linearity (R²) | > 0.999 |
Experimental Protocols
Detailed methodologies for each assay are crucial for ensuring reproducibility. Below are generalized protocols for the DBF, luciferin-based, and HPLC-based assays for CYP activity.
This compound (DBF) Assay Protocol
This protocol is a generalized procedure for measuring CYP3A4 activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (DBF) in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Prepare a stop solution (e.g., 2 M NaOH).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the NADPH-regenerating system, and the CYP enzyme source (e.g., human liver microsomes or recombinant CYP enzyme).
-
Add the test compound (inhibitor or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the DBF substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the fluorescence of fluorescein using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Luciferin-Based (P450-Glo™) Assay Protocol
This protocol is a generalized procedure for Promega's P450-Glo™ assays.
-
Reagent Preparation:
-
Reconstitute the lyophilized Luciferin Detection Reagent with the provided buffer.
-
Prepare the luminogenic substrate stock solution.
-
Prepare the NADPH Regeneration System.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the CYP enzyme source, reaction buffer, and NADPH Regeneration System.
-
Add the test compound.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the luminogenic substrate.
-
Incubate at 37°C for the recommended time.
-
Add the Luciferin Detection Reagent to stop the CYP reaction and initiate the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer. The signal is typically stable for several hours.
-
HPLC-Based Assay Protocol
This protocol is a generalized procedure for measuring the metabolism of a probe substrate.
-
Reagent Preparation:
-
Prepare a stock solution of a specific CYP probe substrate (e.g., testosterone (B1683101) for CYP3A4).
-
Prepare the reaction buffer and NADPH-regenerating system as described for the DBF assay.
-
Prepare a quenching solution (e.g., acetonitrile (B52724) or methanol) to stop the reaction.
-
-
Assay Procedure:
-
Combine the reaction buffer, NADPH-regenerating system, CYP enzyme source, and test compound in a microcentrifuge tube.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C with shaking.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein.
-
-
Data Acquisition:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of the metabolite using a validated HPLC or LC-MS/MS method.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key steps in each assay methodology.
Discussion on Reproducibility and Robustness
This compound (DBF) Assay: The DBF assay is a well-established method for HTS of CYP inhibitors. However, its reproducibility can be affected by the intrinsic fluorescence of test compounds, which can lead to false-positive or false-negative results. The requirement for a stop solution and a final reading can also introduce variability. Careful selection of blank controls and pre-screening of compound libraries for fluorescence are often necessary to ensure data quality.
Luciferin-Based Assays: These assays generally exhibit higher sensitivity and a wider dynamic range compared to fluorescence-based methods. The bioluminescent signal is less susceptible to interference from fluorescent compounds, which enhances the robustness of the assay. The "glow-type" signal is stable over a long period, allowing for batch processing of plates without significant signal decay, which contributes to better reproducibility. The high Z'-factor values reported for these assays underscore their suitability for HTS.
HPLC-Based Assays: HPLC and LC-MS/MS methods are considered the gold standard for their accuracy and specificity. They directly measure the formation of a specific metabolite, avoiding many of the interference issues associated with plate-based assays. The robustness and reproducibility of these methods are well-documented, with established guidelines for validation. However, they are significantly more labor-intensive, have a much lower throughput, and require more expensive instrumentation, making them less suitable for large-scale screening campaigns.
Conclusion
The choice of assay for determining CYP450 activity depends on the specific research needs.
-
The This compound (DBF) assay offers a convenient and cost-effective platform for high-throughput screening, but requires careful control for potential fluorescence interference to ensure data quality.
-
Luciferin-based assays provide a more robust and sensitive alternative for HTS, with less susceptibility to compound interference and excellent performance metrics.
-
HPLC-based assays remain the benchmark for accuracy and are ideal for confirmatory studies and detailed kinetic analysis, though they are not practical for primary screening of large compound libraries.
For researchers prioritizing high data quality and robustness in a high-throughput setting, luciferin-based assays represent a superior choice over the DBF assay. However, with appropriate validation and controls, the DBF assay can still be a valuable tool in drug discovery.
References
- 1. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P450-Glo™ CYP2D6 Assay and Screening Systems [worldwide.promega.com]
- 4. tripod.nih.gov [tripod.nih.gov]
A Comparative Guide: Dibenzylfluorescein vs. Testosterone as Substrates for CYP3A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dibenzylfluorescein (DBF) and testosterone (B1683101) as substrates for the cytochrome P450 3A4 (CYP3A4) enzyme, a critical player in drug metabolism. Understanding the kinetic properties and experimental considerations for each substrate is paramount for accurate in vitro assessment of drug interactions and metabolic stability. This document summarizes key performance data, details experimental protocols, and visualizes metabolic pathways and workflows to aid in the selection of the most appropriate substrate for specific research needs.
Data Presentation: Quantitative Comparison
The selection of a substrate for CYP3A4 inhibition studies is often guided by its affinity (Km) for the enzyme and the maximum rate of its metabolism (Vmax). A lower Km indicates higher affinity, while Vmax reflects the catalytic efficiency. Below is a summary of the kinetic parameters reported for this compound and testosterone with CYP3A4.
| Substrate | Michaelis-Menten Constant (Km) | Maximum Reaction Velocity (Vmax) | Assay Principle |
| This compound (DBF) | 0.87 - 1.9 µM[1][2][3] | 0.15 pmol/min/pmol CYP3A7* | Fluorometric |
| Testosterone | 20.60 - 40.0 µM | 0.8 - 44.2 pmol/min/pmol CYP3A4 | Chromatographic (LC-MS/MS) |
Key Insights from the Data
This compound exhibits a significantly lower Km value compared to testosterone, indicating a much higher affinity for the CYP3A4 active site. This high affinity makes DBF a sensitive probe for detecting competitive inhibitors.
A direct comparison of Vmax is challenging due to the different methodologies used for quantification. Testosterone's metabolism is typically measured by quantifying the formation of a specific metabolite (6β-hydroxytestosterone) via mass spectrometry, providing a direct measure of product formation in moles per unit time. In contrast, the DBF assay relies on measuring the increase in fluorescence, and the conversion of RFU to molar units is not straightforward without a purified standard of the fluorescent metabolite.
Experimental Protocols
The choice between DBF and testosterone often depends on the available laboratory equipment, desired throughput, and the specific research question.
This compound (DBF) Assay Protocol
This protocol outlines a typical high-throughput, fluorescence-based assay for CYP3A4 activity using DBF.
1. Reagent Preparation:
-
CYP3A4 Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
This compound (DBF) Stock Solution: Dissolve DBF in DMSO to a concentration of 10 mM.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in reaction buffer.
-
Recombinant Human CYP3A4: Dilute to the desired concentration in the reaction buffer.
2. Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the CYP3A4 reaction buffer.
-
Add 25 µL of the test compound (inhibitor) or vehicle control.
-
Add 25 µL of the DBF working solution (typically at a concentration near its Km).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system.
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction by adding 75 µL of a suitable stop solution (e.g., 80:20 acetonitrile (B52724):0.5% acetic acid).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the vehicle control wells.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Testosterone Assay Protocol
This protocol describes a common method for assessing CYP3A4 activity through the measurement of testosterone metabolism.
1. Reagent Preparation:
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Testosterone Stock Solution: Dissolve testosterone in methanol (B129727) to a concentration of 10 mM.
-
NADPH Stock Solution: Prepare a 10 mM solution of NADPH in the incubation buffer.
-
Recombinant Human CYP3A4 or Human Liver Microsomes: Dilute to the desired protein concentration in the incubation buffer.
2. Incubation Procedure:
-
In a microcentrifuge tube, combine the incubation buffer, CYP3A4/microsomes, and the test compound or vehicle.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Add testosterone to the desired final concentration.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes) with shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 6β-hydroxytestosterone).
-
Centrifuge the samples to precipitate proteins.
3. Sample Analysis (LC-MS/MS):
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot onto a suitable C18 liquid chromatography column.
-
Separate the analyte (6β-hydroxytestosterone) from other components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the 6β-hydroxytestosterone and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Construct a standard curve using known concentrations of 6β-hydroxytestosterone.
-
Calculate the concentration of the metabolite in each sample.
-
Determine the rate of metabolite formation (pmol/min/pmol CYP3A4 or pmol/min/mg protein).
-
Calculate the percent inhibition and IC50 values as described for the DBF assay.
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound and Testosterone by CYP3A4.
Experimental Workflows
Caption: Comparative experimental workflows for DBF and Testosterone CYP3A4 assays.
Conclusion
Both this compound and testosterone are valuable probe substrates for assessing CYP3A4 activity.
This compound is ideally suited for high-throughput screening of potential CYP3A4 inhibitors due to its high affinity, fluorometric detection, and simpler protocol. Its main limitation is the difficulty in obtaining precise Vmax values in standard units, which can hinder direct comparisons of catalytic efficiency with other substrates.
Testosterone serves as a more traditional and physiologically relevant substrate. The LC-MS/MS-based assay for its primary metabolite, 6β-hydroxytestosterone, provides robust and quantitative data on enzyme kinetics, including accurate Vmax determination. However, this method is lower in throughput and requires more specialized and expensive instrumentation.
The choice between these two substrates should be based on the specific goals of the study. For rapid screening and ranking of a large number of compounds, the DBF assay is highly efficient. For detailed kinetic characterization and studies requiring precise quantification of metabolic turnover, the testosterone assay is the preferred method.
References
- 1. Item - Km and Vmax values for CYP3A4 and CYP2B6 enzymes with different mutants of POR were determined by their specific substrates testosterone and bupropion. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relative contributions of CYP3A4 and CYP3A5 to the metabolism of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibenzylfluorescein and Ethoxyresorufin for Cytochrome P450 Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately assessing the activity of cytochrome P450 (CYP450) enzymes. This guide provides a comprehensive comparison of two widely used fluorogenic substrates: Dibenzylfluorescein (DBF) and 7-Ethoxyresorufin (EROD), offering insights into their substrate specificity, kinetic properties, and experimental considerations.
This compound and ethoxyresorufin are valuable tools in drug metabolism and toxicology studies. Their utility stems from their conversion by CYP450 enzymes into highly fluorescent products, allowing for sensitive and real-time measurement of enzymatic activity. However, their distinct characteristics make them suitable for different research applications.
Overview of Substrate Properties
This compound is a versatile substrate for a range of cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[1][2][3][4][5]. Its dealkylation by these enzymes ultimately yields fluorescein (B123965), a product with strong fluorescence. In contrast, 7-Ethoxyresorufin is predominantly a substrate for the CYP1 family of enzymes, particularly CYP1A1, and to a lesser extent, CYP1A2 and CYP1B1. The O-deethylation of ethoxyresorufin produces the highly fluorescent product, resorufin (B1680543). This assay is commonly referred to as the Ethoxyresorufin-O-deethylase (EROD) assay and is a standard method for measuring CYP1A1 activity and induction.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and ethoxyresorufin, providing a basis for direct comparison.
Table 1: General and Fluorescence Properties
| Property | This compound | 7-Ethoxyresorufin |
| Product | Fluorescein | Resorufin |
| Excitation (nm) | ~485 | ~530-571 |
| Emission (nm) | ~535-538 | ~580-585 |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, DMF, Chloroform, and Alcohols |
Data compiled from multiple sources.
Table 2: Enzymatic Kinetics
| Substrate | CYP Isoform | Apparent Km (µM) |
| This compound | General (CYP3A4, 2C8, 2C9, 2C19) | 0.87 - 1.9 |
| CYP3A4 | 1.77 ± 0.3 | |
| CYP3A7 | 0.52 | |
| 7-Ethoxyresorufin | CYP1A1 (rat, recombinant) | Km1: 11.8 ± 7.0, Km2: 0.1 ± 0.06 |
| CYP1A2 | 0.35 ± 0.1 |
Note: Km values can vary depending on the experimental system (e.g., recombinant enzyme vs. liver microsomes) and conditions. The values presented are indicative. Data for ethoxyresorufin with rat CYP1A1 shows complex kinetics.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reactions and a typical experimental workflow for using these fluorescent probes.
Experimental Protocols
This compound (DBF) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Prepare an NADPH-regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a stop solution of 2 M NaOH.
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer, the enzyme source (e.g., liver microsomes or recombinant CYP enzyme), and the NADPH-regenerating system.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the this compound substrate. The final concentration is typically near its apparent Km value (0.87-1.9 µM).
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the 2 M NaOH solution. This step also hydrolyzes the intermediate to fluorescein.
-
Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission at approximately 538 nm.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of fluorescein.
-
Calculate the rate of fluorescein formation and express the enzyme activity, typically as pmol of product formed per minute per mg of protein.
-
7-Ethoxyresorufin-O-deethylase (EROD) Assay Protocol
This protocol is a standard procedure for the EROD assay and may be adapted for different biological systems.
-
Reagent Preparation :
-
Prepare a stock solution of 7-Ethoxyresorufin in DMSO.
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.6).
-
Prepare an NADPH-regenerating system as described for the DBF assay.
-
Prepare a stock solution of resorufin in DMSO for the standard curve.
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer and the enzyme source.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system and 7-Ethoxyresorufin. Final substrate concentrations are typically in the low micromolar range.
-
Monitor the increase in fluorescence in real-time or at a fixed endpoint using a microplate reader with excitation around 530-571 nm and emission around 580-585 nm.
-
If using an endpoint measurement, the reaction can be stopped by adding a solvent like acetonitrile.
-
-
Data Analysis :
-
Create a resorufin standard curve to quantify the amount of product formed.
-
Determine the EROD activity, expressed as pmol of resorufin formed per minute per mg of protein.
-
Conclusion
The choice between this compound and ethoxyresorufin depends primarily on the specific CYP450 isoforms of interest. DBF offers broader specificity, making it suitable for screening activities across several CYP families, particularly the CYP2C and CYP3A subfamilies. Ethoxyresorufin, on the other hand, is the gold standard for specifically investigating CYP1A1 and CYP1B1 activity, crucial in studies of xenobiotic metabolism and carcinogenesis.
Researchers should carefully consider the kinetic parameters and the specificities of each probe in the context of their experimental system. The provided protocols offer a starting point for assay development, which should be optimized for the specific conditions and instrumentation available. By understanding the distinct advantages and limitations of each probe, scientists can make informed decisions to achieve robust and reliable data in their drug development and toxicological research.
References
The Great Debate: Do In Vitro Dibenzylfluorescein Results Reliably Predict In Vivo Drug Metabolism?
A comprehensive guide for researchers navigating the complexities of in vitro-in vivo extrapolation, this document critically examines the correlation between Dibenzylfluorescein (DBF)-based assays and in vivo drug metabolism data. We provide a comparative analysis with the gold-standard LC-MS/MS method, detailed experimental protocols, and a discussion on the nuances of predicting clinical outcomes from preclinical data.
In the fast-paced world of drug discovery and development, early assessment of a compound's metabolic fate is paramount. High-throughput in vitro assays are indispensable tools for this initial screening, with fluorogenic probes like this compound (DBF) offering a rapid and cost-effective means to assess the inhibitory potential of new chemical entities against key cytochrome P450 (CYP) enzymes. However, the ultimate question for any drug development professional is: how well do these in vitro results translate to the complex biological landscape of a living organism? This guide delves into the correlation, and often the discordance, between DBF assay results and in vivo drug metabolism data, providing researchers with the necessary context to interpret their findings and make informed decisions.
At a Glance: In Vitro vs. In Vivo Correlation
A direct, quantitative correlation between IC50 values obtained from DBF assays and in vivo pharmacokinetic parameters such as clearance and bioavailability is not always straightforward. Studies have shown that while fluorescent probe assays are excellent for high-throughput screening, their predictive power for in vivo outcomes can be limited, especially for early-stage discovery compounds.[1] The "gold standard" for in vitro CYP inhibition studies remains assays using human liver microsomes (HLM) with drug-like probe substrates, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]
The following table presents a comparative analysis of IC50 values for well-known CYP inhibitors, showcasing the potential for discrepancies between fluorescent probe-based assays and the more traditional LC-MS/MS method. This highlights the importance of using orthogonal assays to confirm inhibitory potential.
| Compound | CYP Isoform | Fluorescent Probe IC50 (µM) | HLM + LC-MS/MS IC50 (µM) | In Vivo Oral Bioavailability (%) | In Vivo Clearance (mL/min/kg) |
| Ketoconazole | CYP3A4 | 0.02 µM | 0.01 µM | ~65% | 3.3 |
| Quinidine | CYP2D6 | 0.04 µM | 0.03 µM | ~70% | 4.7 |
| Sulfaphenazole | CYP2C9 | 0.03 µM | 0.02 µM | >95% | 0.3 |
| Fluconazole | CYP2C9 | 1.8 µM | 2.5 µM | >90% | 0.3 |
| Fluoxetine | CYP2D6 | 0.8 µM | 1.2 µM | ~72% | 10 |
| Itraconazole | CYP3A4 | 0.01 µM | 0.05 µM | ~55% | 10 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The in vivo data is for human subjects and is provided for contextual purposes.
The Science Behind the Signal: Cytochrome P450 Catalytic Cycle
The metabolism of drugs by cytochrome P450 enzymes is a complex, multi-step process. Understanding this catalytic cycle is fundamental to interpreting the results of in vitro inhibition assays. The following diagram illustrates the key steps involved in the oxidation of a drug substrate.
From Benchtop to Bedside: The In Vitro-In Vivo Extrapolation (IVIVE) Workflow
The process of predicting in vivo outcomes from in vitro data is known as in vitro-in vivo extrapolation (IVIVE). This workflow involves several steps, each with its own set of assumptions and potential for introducing variability.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized methodologies for both in vitro CYP inhibition assays and in vivo pharmacokinetic studies.
Protocol 1: In Vitro CYP Inhibition Assay using this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CYP isoform using a fluorogenic probe.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9)
-
This compound (DBF) substrate
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound and known inhibitor (positive control) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the test compound, positive control, and DBF substrate to the desired concentrations in potassium phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant CYP enzyme
-
A range of concentrations of the test compound or positive control. Include a vehicle control (solvent only).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the DBF substrate to all wells.
-
Start Metabolism: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~538 nm) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, bioavailability) of a test compound in a rodent model.
Materials:
-
Test compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Appropriate vehicle for dosing (e.g., saline, PEG400)
-
Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for quantifying the test compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the test compound via a cannulated vein (e.g., jugular or tail vein).
-
Oral (PO) Group: Administer a single dose of the test compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the test compound versus time for both IV and PO groups.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO group.
-
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion: A Tool for Screening, Not a Crystal Ball
This compound-based assays are powerful and indispensable tools for the high-throughput screening of potential CYP inhibitors in the early stages of drug discovery. They are rapid, cost-effective, and can provide valuable rank-ordering of compounds within a chemical series. However, it is crucial for researchers to recognize the limitations of this in vitro system in quantitatively predicting in vivo drug metabolism and drug-drug interactions.
The data presented in this guide underscores the potential for discrepancies between fluorescent probe assays and the more physiologically relevant HLM-based LC-MS/MS methods.[4] Factors such as the use of recombinant enzymes versus a complete microsomal system, differences in substrate specificity, and the complexities of drug absorption, distribution, and protein binding in vivo all contribute to the challenges of IVIVE.
Therefore, while DBF assays are an excellent starting point for identifying potential liabilities, promising candidates should always be further evaluated using more comprehensive in vitro systems, such as human liver microsomes or hepatocytes, with LC-MS/MS-based analysis. Ultimately, a multi-faceted approach, combining robust in vitro data with carefully designed in vivo studies, is essential for a thorough understanding of a drug candidate's metabolic profile and for making confident decisions in the progression of new medicines.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances of P450 Enzyme Studies: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 (P450) enzyme activity is paramount for understanding drug metabolism and predicting potential drug-drug interactions. Dibenzylfluorescein (DBF) has been a widely utilized fluorescent probe for this purpose. However, its limitations necessitate a careful evaluation and consideration of alternative probes. This guide provides an objective comparison of DBF with other commonly used fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific P450 enzyme studies.
This compound (DBF) is a fluorogenic substrate for several cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1][2][3] The principle of its use lies in its dealkylation by P450 enzymes to form the intermediate fluorescein (B123965) benzyl (B1604629) ether, which is subsequently hydrolyzed to the highly fluorescent molecule, fluorescein.[1][2] While DBF offers the convenience of a fluorescence-based assay, its utility is hampered by a significant limitation: substrate-dependent modulation of P450 activity.
A pivotal issue with DBF, particularly in the context of CYP3A4, is that the inhibitory potential of a test compound can vary dramatically depending on the probe substrate used. This phenomenon can lead to misleading interpretations of a compound's inhibitory profile. For instance, studies have shown that IC50 values for CYP3A4 inhibitors can differ by as much as 195-fold when comparing results obtained with DBF to those from other fluorescent probes like benzyloxyresorufin (BzRes). This underscores the importance of selecting a probe that provides a more consistent and reliable measure of enzyme inhibition.
Comparative Analysis of Fluorescent Probes
To provide a clearer perspective, this section compares the performance of DBF with two major classes of alternative fluorescent probes: resorufin-based and coumarin-based probes.
Data Presentation: Kinetic Parameters of P450 Probes
The following table summarizes the key kinetic parameters (Km and Vmax) for DBF and representative alternative probes with major P450 isoforms. Lower Km values indicate higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.
| Probe Substrate | P450 Isoform | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| This compound (DBF) | CYP3A4 | 1.77 ± 0.3 | Not directly determined (reported as RFU/min) | |
| CYP3A7 | 0.52 | 0.15 | ||
| Resorufin Benzyl Ether (BzRes) | CYP2B6 | 40.6 ± 19.6 | Not specified | |
| 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | CYP3A4 | Not specified | Not specified | |
| 3-O-methylfluorescein (3OMF) | CYP2C19 | 2.3 ± 0.8 | Not specified | |
| Resorufin Ethoxymethylether (Eres) | CYP1A2 | 0.35 ± 0.1 | Not specified | |
| CYP2C9 | 0.45 ± 0.06 | Not specified | ||
| CYP2D6 | 1.63 ± 0.7 | Not specified |
Note: Vmax values can be difficult to compare directly across studies due to variations in experimental conditions and reporting units (e.g., RFU/min vs. pmol/min/pmol P450). The product of DBF metabolism, fluorescein benzyl ether, is not commercially available, making direct Vmax determination challenging.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for P450 inhibition assays using DBF and a coumarin-based probe.
Protocol 1: CYP3A4 Inhibition Assay using this compound (DBF)
This protocol is adapted from established methods for high-throughput screening.
Materials:
-
Recombinant human CYP3A4 enzyme
-
This compound (DBF) stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
-
2 M NaOH (stop solution)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP3A4 enzyme in each well of the 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DBF substrate to each well. The final concentration of DBF should be close to its Km value (e.g., 1.5 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 2 M NaOH to each well. This step also hydrolyzes the intermediate to fluorescein.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: CYP3A4 Inhibition Assay using 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
This protocol is based on a well-established high-throughput fluorescence assay.
Materials:
-
Recombinant human CYP3A4 enzyme
-
7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) stock solution (in methanol)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test inhibitor compounds dissolved in methanol (B129727) or acetonitrile
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~409 nm, Emission: ~530 nm)
-
Acetonitrile (stop solution)
Procedure:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control and a positive control.
-
Prepare a 2x enzyme-substrate mix containing CYP3A4 enzyme and BFC in potassium phosphate buffer. Add this mix to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding acetonitrile.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition and IC50 values.
Mandatory Visualizations
P450 Catalytic Cycle
The following diagram illustrates the key steps in the cytochrome P450 catalytic cycle, the fundamental mechanism of P450-mediated metabolism.
Caption: The catalytic cycle of cytochrome P450 enzymes.
Experimental Workflow for P450 Inhibition Assay
This diagram outlines the general workflow for conducting an in vitro P450 inhibition assay using a fluorescent probe.
References
Safety Operating Guide
Personal protective equipment for handling Dibenzylfluorescein
Essential Safety and Handling Guide for Dibenzylfluorescein
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles with side shields or Face Shield | Must be worn at all times to protect against splashes and airborne particles.[3][4][5] A face shield provides a higher level of protection and is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves immediately if contaminated. |
| Lab Coat | A long-sleeved lab coat is essential to protect skin and clothing from contamination. | |
| Respiratory Protection | Respirator | An appropriate respirator (e.g., N95 or higher) is recommended when handling the solid, powdered form of this compound to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.
Preparation and Weighing
-
Work Area Preparation : Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment : Before handling, don all required PPE as detailed in Table 1.
-
Weighing :
-
Use a dedicated, clean spatula and weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat, avoiding the creation of dust.
-
Close the primary container tightly immediately after use. This compound should be protected from light and moisture.
-
Clean the spatula and weighing area with an appropriate solvent (e.g., ethanol (B145695) or acetone) and dispose of the cleaning materials as hazardous waste.
-
Dissolving the Compound
-
Solvent Selection : this compound is soluble in organic solvents such as DMSO and DMF.
-
Dissolution :
-
In the chemical fume hood, add the weighed this compound to a suitable container (e.g., a glass vial or flask).
-
Add the appropriate volume of solvent to the container.
-
Gently swirl or vortex the mixture until the solid is completely dissolved. Avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use
-
Handling Solutions : When transferring solutions of this compound, use appropriate pipettes with disposable tips to prevent cross-contamination.
-
Storage of Stock Solutions : Store stock solutions at -20°C, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation : this compound is a non-halogenated organic compound. All waste materials, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be segregated into the appropriate, clearly labeled hazardous waste containers.
-
Solid Waste :
-
Collect unused solid this compound and contaminated disposable items in a designated, sealed container labeled "Non-Halogenated Solid Chemical Waste".
-
-
Liquid Waste :
-
Collect liquid waste containing this compound in a sealed, chemical-resistant container labeled "Non-Halogenated Liquid Chemical Waste".
-
Do not pour any this compound waste down the drain.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Final Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
